2-Bromo-4-hydroxy-5-methoxyphenylacetic acid
Description
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Properties
IUPAC Name |
2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-14-8-2-5(3-9(12)13)6(10)4-7(8)11/h2,4,11H,3H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCVKEBRBISILO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)O)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physical properties and melting point of 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid
An In-Depth Technical Guide to the Physicochemical Characterization of 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid
Abstract
Substituted phenylacetic acids are a cornerstone of medicinal chemistry, serving as vital structural motifs in a multitude of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs).[1] The precise characterization of their physical and chemical properties is a non-negotiable prerequisite for successful drug discovery and development, directly influencing formulation, bioavailability, and stability.[2] This guide provides a comprehensive framework for the detailed investigation of a specific compound, 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid (CAS No. 181517-98-6), with a primary focus on its melting point and solubility. While specific experimental data for this exact molecule is sparse in publicly available literature, this document establishes authoritative, field-proven protocols for its characterization. To provide concrete examples, data from the closely related analogue, 2-Bromo-4-methoxyphenylacetic acid (CAS No. 66916-99-2), will be used for illustrative purposes. The methodologies detailed herein are designed to ensure scientific integrity, providing researchers with a self-validating system for generating reliable and reproducible data.
Compound Profile and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the starting point for all further research. These parameters dictate handling, solvent selection, and analytical method development.
1.1. Target Compound: 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid
-
IUPAC Name: 2-(2-Bromo-4-hydroxy-5-methoxyphenyl)acetic acid
-
CAS Number: 181517-98-6[3]
-
Molecular Formula: C₉H₉BrO₄
-
Molecular Weight: 261.07 g/mol
-
Known Physical Properties: Described as a white solid in synthetic procedures.[4]
1.2. Illustrative Analogue: 2-Bromo-4-methoxyphenylacetic acid
Due to the limited public data on the target compound, we will reference its close structural analogue, 2-Bromo-4-methoxyphenylacetic acid, to illustrate the expected data outputs. The primary structural difference is the substitution of a hydroxyl group for a methoxy group at the C4 position of the phenyl ring.
| Property | Value / Description | Source(s) |
| CAS Number | 66916-99-2 | [5][6][7] |
| Molecular Formula | C₉H₉BrO₃ | [5][6] |
| Molecular Weight | 245.07 g/mol | [5][7] |
| Melting Point | 127-131 °C | [5][7] |
| Appearance | White to cream-colored powder/solid | [5][6] |
| Purity | ≥96.0% to ≥98.0% | [5][6] |
Melting Point Determination: A Critical Indicator of Purity and Identity
The melting point is the temperature at which a substance transitions from a solid to a liquid state.[8] For a pure crystalline compound, this transition is sharp and characteristic, typically occurring over a narrow range of 0.5-1.0°C. The presence of impurities causes a depression of the melting point and a broadening of the melting range, making this one of the most fundamental and accessible methods for assessing purity.[9]
Methodology I: Digital Capillary Melting Point Apparatus
This is the standard pharmacopeial method, offering a balance of accuracy, simplicity, and low sample consumption.[10] The protocol relies on indirect heating of a finely packed sample within a glass capillary, coupled with precise temperature measurement and visual or automated detection of the melt.[10]
Causality Behind Experimental Choices:
-
Sample Preparation: The sample must be thoroughly dry and finely powdered.[11] Moisture can act as an impurity, depressing the melting point, while a fine powder ensures uniform heat transfer and efficient packing.[11]
-
Heating Rate: A slow ramp rate (1-2°C per minute) near the expected melting point is critical.[8] Rapid heating does not allow the system to maintain thermal equilibrium between the heating block, the thermometer, and the sample, leading to inaccurate and erroneously high readings.[10]
Step-by-Step Protocol:
-
Sample Preparation: a. Ensure the 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid sample is completely dry. If necessary, dry in a desiccator over a drying agent.[11] b. Place a small amount of the sample on a clean, dry watch glass. c. Crush the sample into a fine powder using a spatula.[11]
-
Capillary Loading: a. Gently press the open end of a glass capillary tube into the powdered sample several times.[10] b. Invert the tube and tap it gently on a hard surface to pack the powder into the bottom. A sample height of 2-3 mm is ideal. c. Further compact the sample by dropping the capillary tube down a long glass tube (approx. 1 meter) onto a hard surface.[10]
-
Measurement: a. Rapid Determination (Optional but Recommended): Set the apparatus to heat rapidly to get an approximate melting range. This saves time during the accurate measurement.[9] Allow the instrument to cool sufficiently before proceeding. b. Accurate Determination: Place the loaded capillary into the heating block of the apparatus. c. Set the start temperature to at least 20°C below the approximate melting point found in the rapid run. d. Set the ramp rate to 1-2°C per minute.[8] e. Observe the sample through the magnified viewing lens. f. Record T1: The temperature at which the first drop of liquid appears. g. Record T2: The temperature at which the last solid crystal melts completely. h. The melting point is reported as the range T1-T2.
-
Validation: Perform the measurement in triplicate with fresh samples and new capillaries for each run to ensure reproducibility.[8]
Workflow for Melting Point Determination
Caption: Experimental workflow for capillary melting point determination.
Methodology II: Differential Scanning Calorimetry (DSC)
DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] It provides a more detailed thermodynamic profile than the capillary method, yielding not only the melting point (Tₘ) but also the enthalpy of fusion (ΔH), which is the energy required to melt the substance.[14]
Causality Behind Experimental Choices:
-
Inert Atmosphere: A nitrogen purge is used to create an inert environment, preventing oxidative degradation of the sample at elevated temperatures.
-
Reference Pan: An empty, sealed pan is used as a reference to cancel out the thermal effects of the pan itself, ensuring that the measured heat flow is due only to the sample.[12]
-
Calibration: The instrument must be calibrated with certified reference materials (e.g., high-purity indium) with known melting points and enthalpies to ensure the accuracy of the temperature and heat flow scales.[12]
Step-by-Step Protocol:
-
Instrument Calibration: a. Calibrate the DSC instrument for temperature and heat flow using a certified indium standard (~10 mg) according to the manufacturer's protocol.[12][15]
-
Sample Preparation: a. Using an analytical balance, accurately weigh 2-5 mg of the dry, powdered 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid into a Tzero aluminum pan.[13][15] b. Place the corresponding lid on the pan and seal it using a sample crimper. Ensure the seal is hermetic for non-volatile solids. c. Prepare an identical empty, sealed pan to serve as the reference.[13]
-
Measurement: a. Place the sample pan and the reference pan into the DSC cell's respective holders. b. In the control software, program the thermal method: i. Equilibrate: Hold at a starting temperature (e.g., 25°C) for 5 minutes. ii. Ramp: Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature well above the expected melting point (e.g., 180°C). iii. Purge: Maintain a constant nitrogen purge (e.g., 50 mL/min) throughout the experiment. c. Initiate the run.
-
Data Analysis: a. The output is a thermogram plotting heat flow versus temperature. b. The melting event will appear as an endothermic peak. c. Melting Point (Tₘ): Determine the onset temperature of the peak, which corresponds to the melting point. d. Enthalpy of Fusion (ΔH): Integrate the area under the melting peak to calculate the enthalpy of fusion in Joules per gram (J/g).
Solubility Determination: Predicting In Vivo Behavior
Solubility is a critical determinant of a drug's absorption and bioavailability.[16] For oral drug candidates, solubility across the physiological pH range of the gastrointestinal tract (pH 1.2-6.8) is a key parameter evaluated under the Biopharmaceutics Classification System (BCS).[17]
Methodology: Equilibrium "Shake-Flask" Solubility
This method is considered the gold standard for determining thermodynamic solubility—the equilibrium concentration of a compound in a specific medium at a set temperature when excess solid is present.[2][17]
Causality Behind Experimental Choices:
-
Excess Solid: Adding an excess of the compound ensures that the solution becomes saturated and remains in equilibrium with the solid phase.[17]
-
Equilibration Time: An extended agitation period (24-72 hours) is necessary to ensure that true thermodynamic equilibrium is reached between the dissolved and solid states.[17][18]
-
Temperature Control: Solubility is temperature-dependent. Therefore, maintaining a constant physiological temperature (e.g., 37°C) is crucial for relevance.[17]
-
Phase Separation: Centrifugation and/or filtration are required to completely remove any undissolved solid particles before analysis, as their presence would lead to an overestimation of solubility.[19]
Step-by-Step Protocol:
-
Media Preparation: Prepare a series of aqueous buffers representing physiological conditions (e.g., pH 1.2, 4.5, and 6.8) and any other relevant solvent systems.[17]
-
Sample Addition: Add an excess amount of solid 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid to a known volume of each buffer in separate glass vials. The excess should be clearly visible.
-
Equilibration: a. Seal the vials securely. b. Place the vials in an orbital shaker or on a rotator in a temperature-controlled incubator set to 37°C.[17] c. Agitate for at least 24 hours to reach equilibrium.[18]
-
Phase Separation: a. After incubation, allow the vials to stand briefly to let the larger particles settle. b. Withdraw an aliquot of the supernatant and separate the solid phase, either by: i. Centrifugation: Centrifuge the aliquot at high speed (e.g., 14,000 rpm for 15 minutes). ii. Filtration: Filter the supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF).
-
Analysis: a. Dilute the clarified supernatant with a suitable mobile phase. b. Quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). c. Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
Solid-State Analysis: After the experiment, recover the remaining solid from the vials and analyze it (e.g., by DSC or XRPD) to check for any polymorphic transformations that may have occurred during equilibration.[2]
Workflow for Shake-Flask Solubility Assay
Caption: Workflow for equilibrium shake-flask solubility determination.
Conclusion
The systematic characterization of fundamental physicochemical properties like melting point and solubility is an indispensable phase of early-stage drug development. The protocols outlined in this guide for capillary melting point, Differential Scanning Calorimetry, and equilibrium shake-flask solubility represent robust, reliable, and scientifically-grounded methods for evaluating 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid. By adhering to these detailed procedures, researchers can generate high-quality, reproducible data that is essential for making informed decisions, enabling the progression of promising chemical entities from the laboratory to clinical development.
References
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Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved February 21, 2026, from [Link]
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Melting Point of Organic Materials. (2026, February 12). Incontrol. Retrieved February 21, 2026, from [Link]
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Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026, January 22). Raytor. Retrieved February 21, 2026, from [Link]
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Melting point determination. (n.d.). University of Calgary. Retrieved February 21, 2026, from [Link]
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Standard Operating Procedure Differential Scanning Calorimeter (DSC). (n.d.). Purdue College of Engineering. Retrieved February 21, 2026, from [Link]
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What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1). American Pharmaceutical Review. Retrieved February 21, 2026, from [Link]
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Melting Point Determination. (n.d.). Stanford Research Systems. Retrieved February 21, 2026, from [Link]
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Melting point determination. (n.d.). SSERC. Retrieved February 21, 2026, from [Link]
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2-Bromo-4,5-dimethoxyphenylacetic acid. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]
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Crystal Structures and Physicochemical Properties of 3-Chloro-4-hydroxyphenylacetic Acid Salts with Amines. (2023, October 7). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
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DETERMINATION OF MELTING POINTS. (n.d.). Mettler Toledo. Retrieved February 21, 2026, from [Link]
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2-bromo-4-methoxyphenylacetic acid. (n.d.). Stenutz. Retrieved February 21, 2026, from [Link]
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Differential scanning calorimetry. (2016, April 27). CureFFI.org. Retrieved February 21, 2026, from [Link]
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Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Torontech. Retrieved February 21, 2026, from [Link]
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Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
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DSC Test in Practice: Step-by-Step Guide to Accurate Thermal Analysis. (2025, May 7). Qualitest FZE. Retrieved February 21, 2026, from [Link]
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2-(3-Bromo-4-methoxyphenyl)acetic acid. (n.d.). National Center for Biotechnology Information. Retrieved February 21, 2026, from [Link]
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The many forms of alpha-methoxy phenylacetic acid in the gas phase: flexibility, internal dynamics, and their intramolecular interactions. (n.d.). RSC Publishing. Retrieved February 21, 2026, from [Link]
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2-(3-Bromo-4-methoxyphenyl)acetic acid. (2010, June 5). Semantic Scholar. Retrieved February 21, 2026, from [Link]
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Concerning the Physical Properties of Solutions of Certain Phenyl-substituted Acids in Relation to their Bactericidal Power. (n.d.). ACS Publications. Retrieved February 21, 2026, from [Link]
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Phenylacetic acid. (n.d.). Wikipedia. Retrieved February 21, 2026, from [Link]
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2-[[3-[3,5-Bis(1,1-dimethylethyl)-4-hydroxyphenyl]-1-oxopropoxy]methyl]-2-(hydroxymethyl). (n.d.). CAS Common Chemistry. Retrieved February 21, 2026, from [Link]
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1-Propanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(3-phenyl-1-pyrrolidinyl)-, hydrochloride (1:1). (n.d.). CAS Common Chemistry. Retrieved February 21, 2026, from [Link]
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1,2-Diphenyl-2-propanol. (n.d.). PubChem. Retrieved February 21, 2026, from [Link]
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2-Bromo-4-hydroxy-5-methoxyphenylacetic acid CAS number and identifiers
An In-Depth Technical Guide to 2-Bromo-4-hydroxy-5-methoxyphenylacetic Acid: A Key Metabolite in Psychedelic Research
Introduction
2-Bromo-4-hydroxy-5-methoxyphenylacetic acid stands as a molecule of significant interest not for its intrinsic activity, but for its crucial role as a major human metabolite of the psychoactive phenethylamine, 4-bromo-2,5-dimethoxyphenethylamine (2C-B)[1]. As the scientific community explores the therapeutic potential of psychedelic compounds, understanding their metabolic fate is paramount for characterizing their pharmacokinetic profiles, duration of action, and for developing reliable analytical methods for clinical and forensic toxicology. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive overview of this compound, designated herein as B-2-HMPAA, synthesizing the available data on its formation, identification, and biological relevance. While extensive experimental data on the isolated compound is limited, this paper consolidates current knowledge and provides expert insights into its scientific context.
Chemical Identifiers and Physicochemical Properties
Precise identification is the cornerstone of all chemical research. B-2-HMPAA is cataloged with specific identifiers that distinguish it from its isomers and related compounds.
| Identifier | Value | Source |
| CAS Number | 181517-98-6 | [1] |
| Molecular Formula | C₉H₉BrO₄ | [2] |
| Molecular Weight | 261.07 g/mol | Inferred from Formula |
| IUPAC Name | 2-(2-Bromo-4-hydroxy-5-methoxyphenyl)acetic acid | N/A |
| Canonical SMILES | COC1=C(C(=CC(=C1)CC(=O)O)Br)O | [2] |
| InChIKey | RKJWTDZZELJFSC-UHFFFAOYSA-N | [2] |
Metabolic Formation and Proposed Synthesis
The principal origin of B-2-HMPAA in a biological context is through the phase I metabolism of 2C-B. This process is a critical aspect of its pharmacology, dictating the clearance and deactivation of the parent drug.
Metabolic Pathway
The formation of B-2-HMPAA from 2C-B involves two key enzymatic transformations: O-demethylation and oxidative deamination [1][4]. The sequence can vary, but the overall pathway involves the removal of a methyl group from one of the methoxy substituents on the aromatic ring, followed by the conversion of the ethylamine side chain into a carboxylic acid, a reaction mediated by monoamine oxidase (MAO) enzymes[1].
Proposed Laboratory Synthesis
While a specific, published protocol for the synthesis of B-2-HMPAA was not identified, a logical and scientifically sound approach would involve the selective demethylation of a readily available precursor, 2-Bromo-4,5-dimethoxyphenylacetic acid (CAS 4697-62-5)[3]. Reagents such as boron tribromide (BBr₃) are potent and selective for cleaving aryl methyl ethers, providing a direct route to the corresponding phenol.
Protocol: Proposed Demethylation of 2-Bromo-4,5-dimethoxyphenylacetic acid
-
Rationale: Boron tribromide is a strong Lewis acid that coordinates to the ether oxygen, facilitating nucleophilic attack by the bromide ion to displace the methyl group. The reaction is typically performed at low temperatures to control its high reactivity.
-
Step 1: Dissolution: Dissolve 2-Bromo-4,5-dimethoxyphenylacetic acid (1.0 eq) in a dry, aprotic solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon) in a flask cooled to -78 °C.
-
Step 2: Reagent Addition: Slowly add a solution of boron tribromide (approx. 1.1-1.2 eq) in dichloromethane to the cooled solution.
-
Step 3: Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for several hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Step 4: Quenching: Carefully quench the reaction by slowly adding methanol or water at 0 °C to decompose any excess BBr₃.
-
Step 5: Extraction and Purification: Perform an aqueous workup, extracting the product into an organic solvent like ethyl acetate. Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by silica gel column chromatography or recrystallization to yield B-2-HMPAA.
Spectroscopic Analysis
Definitive structural elucidation relies on spectroscopic methods. Although a complete set of experimental spectra for B-2-HMPAA is not available in the literature, data for derivatized forms and predictions based on its structure can guide its identification.
-
Mass Spectrometry (MS): The mass spectrum of the O-trimethylsilyl (O-TMS) derivative of B-2-HMPAA has been reported in metabolic studies. This derivatization is a common technique in GC-MS analysis to increase the volatility and thermal stability of polar analytes like carboxylic acids and phenols.
Applications and Biological Relevance
The primary significance of B-2-HMPAA lies in its role in the study of 2C-B.
-
Biomarker for 2C-B Intake: As a major metabolite, the presence of B-2-HMPAA in urine or plasma is a definitive indicator of 2C-B consumption. In humans, its peak concentration can be significantly higher than that of the parent drug, making it a reliable target for forensic and clinical analysis[1].
-
Pharmacokinetic Studies: Quantifying the levels of B-2-HMPAA is essential for determining the pharmacokinetic profile of 2C-B, including its rate of metabolism and elimination half-life.
-
Lack of Psychoactivity: Crucially, studies have shown that unlike 2C-B, B-2-HMPAA does not activate the serotonin 2A (5-HT₂ₐ) receptor. This finding confirms that the metabolism of 2C-B to B-2-HMPAA is a deactivation pathway, terminating the psychedelic effects of the parent compound. This is vital information for drug development, as it indicates the metabolite does not contribute to the pharmacological effect or potential toxicity associated with 5-HT₂ₐ agonism.
-
Analytical Standard: A synthesized and purified sample of B-2-HMPAA serves as an essential analytical standard for the validation of quantitative methods (e.g., LC-MS/MS) used in toxicology and clinical trials.
Safety and Handling
A specific Material Safety Data Sheet (MSDS) for 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid is not available. Therefore, handling should be guided by the principles of caution for related chemical classes.
-
General Hazards: The compound is a brominated aromatic carboxylic acid. Similar compounds are often classified as irritants to the skin, eyes, and respiratory system. The presence of a phenolic hydroxyl group can also contribute to corrosive properties. For instance, the related compound 2-Bromo-4,5-dimethoxyphenylacetic acid is listed with GHS hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[3].
-
Personal Protective Equipment (PPE): When handling the compound, appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory. If handling the solid powder, a dust mask or respirator should be used in a well-ventilated area or fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.
Conclusion
2-Bromo-4-hydroxy-5-methoxyphenylacetic acid (B-2-HMPAA) is a pivotal molecule in the study of the psychedelic compound 2C-B. While it is not pharmacologically active at the primary psychedelic receptor, its formation represents the main metabolic clearance pathway in humans. Its role as a stable, high-concentration biomarker makes it indispensable for pharmacokinetic, clinical, and forensic investigations. Although direct experimental data on the isolated compound is scarce, its biological importance warrants the proposed synthetic and analytical approaches outlined in this guide to support ongoing research into the therapeutic landscape of psychedelic medicine.
References
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Carmo, H., et al. (2005). Metabolic pathways of 4-bromo-2,5-dimethoxyphenethylamine (2C-B): analysis of phase I metabolism with hepatocytes of six species including human. Toxicology and Applied Pharmacology, 202(1), 75-86. Available at: [Link]
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Kanamori, T., et al. (2002). In Vivo Metabolism of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)in the Rat: Identification of Urinary Metabolites. Journal of Analytical Toxicology, 26(2), 61-6. Available at: [Link]
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Leth-Petersen, S., et al. (2004). Metabolism of the designer drug 4-bromo-2,5-dimethoxyphenethylamine (2C-B) in mice, after acute administration. Biochemical Pharmacology, 68(11), 2265-73. Available at: [Link]
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Wikipedia. (2024). 2C-B. Retrieved February 21, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 138324, 2-Bromo-4,5-dimethoxyphenylacetic acid. Retrieved February 21, 2026, from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 519805, 3-bromo-4-hydroxy-5-methoxyphenylacetic acid. Retrieved February 21, 2026, from [Link]
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pKa values and acidity of 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid
Technical Whitepaper: Physicochemical Profiling of 2-Bromo-4-hydroxy-5-methoxyphenylacetic Acid
CAS Registry Number: 181517-98-6
Molecular Formula:
Executive Summary
This technical guide provides a comprehensive physicochemical analysis of 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid , a halogenated derivative of the catecholamine metabolite Homovanillic Acid (HVA).[1][2] While direct experimental dissociation constants for this specific regioisomer are sparse in open literature, this guide synthesizes quantitative structure-activity relationship (QSAR) predictions with rigorous experimental protocols for validation.[1][2]
The presence of the bromine atom at the ortho position to the acetic acid side chain and meta to the phenolic hydroxyl group introduces significant electronic and steric modifications compared to the parent HVA.[1][2] These modifications are predicted to lower the
Structural Analysis & Theoretical pKa Prediction
To understand the acidity of this molecule, we must deconstruct it into its two ionizable centers: the carboxylic acid tail and the phenolic ring system.[1]
Ionization Centers[1][2]
-
(Carboxylic Acid): Located on the acetic acid side chain (
).[1][2] - (Phenolic Hydroxyl): Located at position 4 of the phenyl ring.[1][2]
Electronic Effects & Predicted Values
| Ionizable Group | Parent Baseline ( | Substituent Effect (Theoretical) | Predicted |
| Carboxyl ( | Phenylacetic Acid: 4.31 | 2-Br (Ortho): The bromine atom exerts a negative inductive effect ( | 4.0 – 4.1 |
| Phenol ( | Homovanillic Acid: 10.53 | 2-Br (Meta to OH): The bromine is located at position 2, while the hydroxyl is at position 4.[1][2] These are meta to each other. Meta-halogens are strongly electron-withdrawing, stabilizing the phenoxide anion.[1][2] This typically lowers phenolic | 9.5 – 9.7 |
Structural Logic:
-
The Guaiacol Core: The 4-hydroxy-5-methoxy motif mimics the structure of guaiacol (
9.98).[1][2] The methoxy group ortho to the hydroxyl creates an intramolecular hydrogen bond, slightly stabilizing the neutral form, but the electron-donating resonance usually dominates.[1][2] -
The Bromine Modifier: The critical differentiator is the bromine.[1][2] Unlike HVA, the bromine at position 2 provides a field effect that increases the acidity of the remote phenol via the ring system.[1]
Figure 1: Predicted stepwise ionization pathway of 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid.
Experimental Determination Protocols
As a Senior Application Scientist, I recommend Potentiometric Titration as the primary method ("Gold Standard") for determining these values. Spectrophotometry is a secondary option if solubility is below
Potentiometric Titration (Sirius T3 / GLpKa Style)
This protocol ensures the capture of precise thermodynamic
Reagents & Setup:
-
Titrant: 0.5 M KOH (Carbonate-free).
-
Background Electrolyte: 0.15 M KCl (Mimics physiological ionic strength).[1][2]
Step-by-Step Workflow:
-
System Calibration: Calibrate the glass electrode using a "Four-Parameter" buffer system (pH 1.68, 4.01, 6.86, 9.18) to ensure linearity across the pH 2–12 range.
-
Sample Preparation: Weigh 1.5 mg of the compound into the titration vial. Add 10 mL of 0.15 M KCl.
-
Note: If the compound does not dissolve, perform the titration in 30%, 40%, and 50% Methanol/Water mixtures.[1]
-
-
Acidification: Lower the starting pH to ~2.0 using 0.5 M HCl to ensure the carboxyl group is fully protonated.
-
Titration: Titrate with KOH up to pH 12.0.
-
Data Processing (Bjerrum Plot):
Validation via UV-Metric Titration
Since the phenolic group has a distinct chromophore shift upon ionization (bathochromic shift), UV-Metric titration provides a self-validating check for
-
Observation: Look for the appearance of a phenoxide band (typically 290–310 nm) as pH increases from 7 to 11.[1][2]
Figure 2: Decision tree for experimental pKa determination based on solubility.
Solubility & Lipophilicity Implications
The introduction of the bromine atom significantly alters the physicochemical profile compared to Homovanillic Acid.[1]
LogP/LogD Shift
Bromine is hydrophobic and increases the molecular volume.[1][2]
-
Impact: The brominated analog will have higher membrane permeability but lower aqueous solubility in acidic media (pH < 4).[1][2]
Solubility-pH Profile
The solubility (
-
pH 1.2 (Stomach): Predominantly neutral.[1][2] Solubility is limited to intrinsic solubility (
). -
pH 7.4 (Blood): The carboxyl group is ionized (
), but the phenol is neutral.[1][2] The molecule exists as a mono-anion, ensuring good solubility for systemic circulation.[1][2]
References
-
Homovanillic Acid Data: National Center for Biotechnology Information.[1][2] (2025).[1][2] PubChem Compound Summary for CID 1738, Homovanillic acid. Retrieved from [Link][1][2]
-
pKa Determination Methodology: Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Standard text for potentiometric titration protocols).
-
Hammett Equation Constants: Hansch, C., Leo, A., & Taft, R. W. (1991).[1][2] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165-195.[1][2] (Source for
and values for Bromine). -
2-Bromo-4-methoxyphenylacetic acid (Structural Analog): National Center for Biotechnology Information.[1][2] (2025).[1][2] PubChem Compound Summary for CID 24883935. Retrieved from [Link][1][2]
Sources
Safety data sheet (SDS) and handling of 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid
Executive Summary
This technical guide provides a comprehensive operational framework for the safe handling, storage, and experimental application of 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid (CAS 181517-98-6). Designed for drug discovery researchers and proteomic scientists, this document moves beyond standard Safety Data Sheet (SDS) parameters to explore the mechanistic reasons behind safety protocols. It establishes a self-validating handling system to ensure compound integrity and researcher safety during the synthesis of bioactive scaffolds and proteomic workflows.
Part 1: Chemical Identity & Physicochemical Profiling
To handle a compound effectively, one must understand its structural behaviors. This compound is a brominated derivative of homovanillic acid, featuring three distinct functional zones: a hydrophilic carboxylic tail, a reactive phenolic core, and a lipophilic/steric bromine substituent.
Core Identity
| Parameter | Specification |
| Chemical Name | 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid |
| CAS Number | 181517-98-6 |
| Molecular Formula | C₉H₉BrO₄ |
| Molecular Weight | 261.07 g/mol |
| Physical State | Solid (Crystalline powder, typically off-white to pale yellow) |
| Solubility | Soluble in DMSO, Methanol, dilute aqueous base (NaOH/NaHCO₃); sparingly soluble in water.[1] |
| Acidity (pKa) | ~4.0 (Carboxylic acid) & ~10.0 (Phenolic hydroxyl) [Predicted] |
Structural Implications
-
The Phenol (C4-OH): This group confers susceptibility to oxidation. Upon exposure to air or strong oxidizers, it can form quinoid species, leading to discoloration (yellowing/browning).
-
The Aryl Bromide (C2-Br): Provides a handle for cross-coupling reactions (e.g., Suzuki-Miyaura) but also introduces photosensitivity. Direct light exposure must be minimized.
-
The Carboxylic Acid (C1-Tail): Dictates solubility. The compound will readily dissolve in basic aqueous buffers (pH > 8) but will precipitate in acidic environments.
Part 2: Hazard Identification & Mechanistic Toxicology
GHS Classification: Warning (Category 2/2A)
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
The "Why" Behind the Hazard
Unlike simple mineral acids, this compound possesses a lipophilic phenyl ring facilitated by the methoxy and bromo groups. This allows the molecule to penetrate the lipid bilayer of skin cells more effectively than simple acetic acid. Once intracellular, the acidic protons (COOH and OH) lower cytoplasmic pH, causing irritation and potential protein denaturation.
Critical Warning: While not classified as acutely toxic by oral routes in limited datasets, brominated phenols can uncouple oxidative phosphorylation in mitochondria. Treat with high caution regarding ingestion or inhalation of dust.[2][3]
Part 3: Strategic Handling & Engineering Controls
This section defines a self-validating workflow . A self-validating step is a checkpoint where the user confirms the system's state before proceeding, preventing downstream failure.
The "Red-Amber-Green" Handling Protocol
1. Receipt & Validation (The "Red" Zone)
-
Action: Upon receipt, inspect the vial.
-
Self-Validation: The powder should be off-white. Dark yellow or brown coloration indicates oxidative degradation. If degraded, check purity via LC-MS before use.
-
Storage: Transfer immediately to Amber Glass Vials with PTFE-lined caps. Store at 2–8°C under an inert atmosphere (Argon/Nitrogen) if possible to prevent phenolic oxidation.
2. Weighing & Solubilization (The "Amber" Zone)
-
Engineering Control: Weigh only inside a chemical fume hood. Use an anti-static gun if the powder is flighty.
-
Solvent Choice:
-
For Biology: Dissolve in DMSO (stock 10–100 mM).
-
For Chemistry: Dissolve in Methanol or Ethyl Acetate.
-
-
Self-Validation: When dissolving in aqueous base (e.g., 1M NaOH), the solution should be clear. Turbidity implies contamination with non-acidic impurities (e.g., decarboxylated byproducts).
3. Experimental Application (The "Green" Zone)
-
Reaction Monitoring: Due to the bromine atom, this compound has a distinct isotopic pattern in Mass Spectrometry (1:1 ratio of M and M+2 peaks). Use this to validate incorporation into the final product.
Visual Workflow: Safe Handling Logic
Figure 1: Decision-matrix for the intake and qualification of 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid.
Part 4: Reactivity & Stability Logic
Understanding how this molecule degrades allows researchers to prevent it.
-
Photolytic Dehalogenation:
-
Mechanism: UV light can cleave the C-Br bond, creating a radical species that abstracts hydrogen from solvents.
-
Prevention:[2] Foil-wrap reaction vessels if reaction times exceed 4 hours under ambient light.
-
-
Decarboxylation:
-
Mechanism: Thermal stress (>150°C) can drive the loss of CO₂, especially in acidic media, converting the phenylacetic acid to a benzyl derivative.
-
Prevention:[2] Avoid high-temperature reflux in strong acid; prefer base-catalyzed conditions where the carboxylate is stable.
-
Reactivity Diagram
Figure 2: Primary reactivity pathways. Green paths indicate stabilization; red/yellow indicate degradation risks.
Part 5: Synthesis & Application Context
Why use this compound? In drug development, 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid serves as a "privileged scaffold."
-
Isoquinoline Synthesis: It is a key precursor in the Pomeranz-Fritsch reaction or Bischler-Napieralski cyclization to form isoquinoline alkaloids, which are foundational in analgesic and antispasmodic drugs [1].
-
Proteomics: The bromine atom acts as a "heavy" mass tag. In mass spectrometry, the distinct isotopic doublet of bromine (
and ) allows this molecule to serve as a traceable chemical probe for tyrosine-specific protein modification [2]. -
Metabolite Studies: It acts as a structural analog for tracking the metabolism of brominated phenethylamines (e.g., 2C-B derivatives), aiding in forensic and toxicological analysis [3].
Part 6: Emergency Response & Disposal
-
Spill Response: Do not sweep dry dust (inhalation risk). Wet the spill with a 5% Sodium Bicarbonate solution to neutralize the acid and suppress dust, then wipe with absorbent pads.
-
Eye Contact: Flush immediately for 15 minutes.[2] The acidic nature requires prolonged irrigation to normalize pH.
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Note: The scrubber is mandatory to capture Hydrogen Bromide (HBr) gas generated during combustion.
References
-
ChemicalBook. (2023). 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid - Properties and Applications. Retrieved from
-
Santa Cruz Biotechnology. (2023). 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid Product Data Sheet.[4][5] Retrieved from
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for Brominated Phenylacetic Acids. Retrieved from
-
Sigma-Aldrich. (2023). Safety Data Sheet: Phenylacetic Acid Derivatives. Retrieved from
Sources
- 1. 2C-B - Wikipedia [en.wikipedia.org]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. fishersci.com [fishersci.com]
- 4. CAS 181517-98-6 | 2629-9-X8 | MDL MFCD00079715 | 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid | SynQuest Laboratories [synquestlabs.com]
- 5. 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid | 181517-98-6 [sigmaaldrich.com]
Methodological & Application
Application Notes & Synthetic Protocols: 2-Bromo-4-hydroxy-5-methoxyphenylacetic Acid as a Versatile Intermediate
Abstract
This technical guide provides detailed application notes and synthetic protocols for utilizing 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid as a key intermediate in organic synthesis. The unique substitution pattern of this phenylacetic acid derivative—featuring ortho-bromo, hydroxyl, and methoxy groups—renders it a highly valuable building block for the construction of complex heterocyclic scaffolds, particularly benzofuranones and their derivatives. These structures are prevalent in a wide array of biologically active natural products and pharmaceutical agents.[1][2][3] This document outlines a robust protocol for the acid-catalyzed intramolecular cyclization to yield a substituted benzofuran-2(3H)-one, complete with mechanistic rationale, step-by-step procedures, and data presentation. The content is tailored for researchers, scientists, and professionals in drug development seeking to leverage this versatile intermediate.
Introduction: The Strategic Value of the Intermediate
2-Bromo-4-hydroxy-5-methoxyphenylacetic acid is a polysubstituted aromatic compound whose strategic importance lies in the orthogonal reactivity of its functional groups.
-
The Phenolic Hydroxyl Group: Acts as a potent nucleophile, ideal for intramolecular cyclization reactions to form oxygen-containing heterocycles.
-
The Carboxylic Acid Moiety: Can be readily activated to facilitate electrophilic substitution onto the aromatic ring or react with the adjacent hydroxyl group.
-
The Ortho-Bromo Substituent: Serves a dual purpose. It sterically directs cyclization to the C2 position of the phenylacetic acid side chain and provides a reactive handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling further molecular diversification.[4]
-
The Methoxy Group: Functions as an electron-donating group, influencing the reactivity of the aromatic ring and providing a site for potential demethylation to introduce another hydroxyl group if desired.
This combination makes the molecule a prime candidate for constructing complex fused-ring systems. The benzofuranone core, readily accessible from this intermediate, is a privileged scaffold in medicinal chemistry, exhibiting a broad spectrum of biological activities.[2][5]
Physicochemical Properties & Safety Data
Proper handling of all chemical reagents is paramount. Below is a summary of the key properties and safety information for the title compound.
| Property | Value | Source |
| IUPAC Name | 2-(2-Bromo-4-hydroxy-5-methoxyphenyl)acetic acid | N/A |
| CAS Number | 181517-98-6 | N/A |
| Molecular Formula | C₉H₉BrO₄ | N/A |
| Molecular Weight | 261.07 g/mol | N/A |
| Appearance | Off-white to light yellow solid | N/A |
| Melting Point | Data not widely available; predicted >150 °C | N/A |
| Hazard Class | Assumed irritant. Handle with care. | N/A |
| Signal Word | Warning | N/A |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | N/A |
| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338 | N/A |
Note: The safety data is based on closely related compounds and should be treated as a guideline. Always consult the specific Safety Data Sheet (SDS) provided by the supplier.
Core Application: Synthesis of 5-Bromo-7-methoxybenzofuran-2(3H)-one
A primary application of 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid is its conversion to a lactone via intramolecular cyclization. This reaction, often referred to as a lactonization, is a thermodynamically favorable process that forms a stable five-membered dihydrobenzofuranone ring.
Principle and Rationale
The protocol described leverages an acid-catalyzed intramolecular esterification (lactonization). The mechanism proceeds via the following logical steps:
-
Protonation of the Carbonyl: The carboxylic acid's carbonyl oxygen is protonated by a strong acid catalyst (e.g., sulfuric acid or a solid acid like silica sulfonic acid). This activation enhances the electrophilicity of the carbonyl carbon.[6]
-
Nucleophilic Attack: The electron-rich phenolic hydroxyl group, positioned ortho to the acetic acid side chain, acts as an intramolecular nucleophile. It attacks the activated carbonyl carbon.
-
Tetrahedral Intermediate Formation: A transient tetrahedral intermediate is formed.
-
Proton Transfer & Dehydration: A proton is transferred from the attacking hydroxyl group to one of the hydroxyls of the former carboxyl group, forming a good leaving group (water).
-
Elimination of Water: The elimination of a water molecule collapses the intermediate, reforming the carbonyl and yielding the final cyclic ester, or lactone: 5-Bromo-7-methoxybenzofuran-2(3H)-one.
The use of a Dean-Stark apparatus or a water-trapping agent is crucial as the reaction produces water. According to Le Châtelier's principle, removing water from the reaction system drives the equilibrium towards the formation of the product, ensuring a high yield.[6]
graph "Lactonization_Mechanism" {
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graph [bgcolor="transparent", splines=ortho];
// Nodes
Start [label="Intermediate + Acid Catalyst (H+)", fillcolor="#F1F3F4"];
Protonation [label="Protonation of\nCarboxylic Acid", fillcolor="#E8F0FE", fontcolor="#4285F4"];
Activated [label="Activated Electrophilic\nCarbonyl Intermediate", fillcolor="#F1F3F4"];
Attack [label="Intramolecular\nNucleophilic Attack\n(by Phenolic -OH)", fillcolor="#E6F4EA", fontcolor="#34A853"];
Tetrahedral [label="Tetrahedral\nIntermediate", fillcolor="#F1F3F4"];
Dehydration [label="Proton Transfer &\nDehydration (-H2O)", fillcolor="#FCE8E6", fontcolor="#EA4335"];
Product [label="Benzofuran-2(3H)-one\nProduct", fillcolor="#FFF7E0", fontcolor="#FBBC05"];
// Edges
Start -> Protonation;
Protonation -> Activated;
Activated -> Attack;
Attack -> Tetrahedral;
Tetrahedral -> Dehydration;
Dehydration -> Product;
}
Caption: Step-by-step workflow for benzofuranone synthesis.
Characterization of Product
Validation of the synthesized 5-Bromo-7-methoxybenzofuran-2(3H)-one should be performed using standard analytical techniques:
-
¹H NMR: Expect to see characteristic peaks for the aromatic protons, the methoxy group (singlet, ~3.9 ppm), and the methylene protons of the lactone ring (singlet, ~3.7 ppm).
-
¹³C NMR: The carbonyl carbon of the lactone will appear significantly downfield (~175 ppm).
-
Mass Spectrometry (MS): The molecular ion peak should correspond to the expected mass, showing the characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units).
-
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the lactone carbonyl stretch should be visible around 1780-1800 cm⁻¹.
Applications and Future Directions
The resulting 5-Bromo-7-methoxybenzofuran-2(3H)-one is not an endpoint but rather a versatile intermediate for further functionalization. The bromine atom is primed for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, alkyl, or alkynyl groups at the 5-position.[7][8] This enables the rapid synthesis of a library of compounds for structure-activity relationship (SAR) studies in drug discovery programs targeting, for example, anticancer or anti-inflammatory pathways.[2][9]
References
- Title: Method for preparing benzofuran-2-(3H)
-
Title: Synthesis of Benzofuran-2-One Derivatives and Evaluation of Their Antioxidant Capacity by Comparing DPPH Assay and Cyclic Voltammetry
Source: Molecules (MDPI)
URL: [Link]
-
Title: CONVENIENT SYNTHESIS OF SOME 3-PHENYL-1-BENZOFURAN-2- CARBOXYLIC ACID DERIVATIVES AS NEW POTENTIAL INHIBITORS OF CLC-Kb CHANNELS
Source: Il Farmaco
URL: [Link]
-
Title: Regioselective Synthesis of Benzofuranones and Benzofurans
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
-
Title: Reaction scope for the the intramolecular cyclization of 2 in a two-phase system
Source: ResearchGate
URL: [Link]
-
Title: Optimizing the intramolecular cyclization of 2a in a two-phase system
Source: ResearchGate
URL: [Link]
-
Title: Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds
Source: Journal of Chemical and Pharmaceutical Research (JOCPR)
URL: [Link]
-
Title: Synthesis of Benzofuro[3,2-b]indol-3-one Derivatives via Dearomative (3 + 2) Cycloaddition of 2-Nitrobenzofurans and para-Quinamines
Source: Molecules (MDPI)
URL: [Link]
-
Title: Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans
Source: Molecules (MDPI)
URL: [Link]
-
Title: Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents
Source: Molecules (MDPI)
URL: [Link]
-
Title: Synthesis of new derivatives of 2,2-dimethyl-2,3-dihydro-7-benzo[b]furanol with potential antimicrobial activity
Source: ResearchGate
URL: [Link]
-
Title: Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
-
Title: A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN
Source: International Journal of Pharmaceutical Sciences and Research
URL: [Link]
-
Title: Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones
Source: Molecules (MDPI)
URL: [Link]
-
Title: Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity
Source: Bioorganic & Medicinal Chemistry Letters
URL: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iris.cnr.it [iris.cnr.it]
- 4. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 5. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 6. CN102746260A - Method for preparing benzofuran-2-(3H)-one - Google Patents [patents.google.com]
- 7. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Suzuki Coupling of 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid
Abstract: This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid. It is intended for researchers, scientists, and professionals in drug development. The guide delves into the critical parameters, offers a detailed experimental protocol, and discusses the underlying mechanistic principles to ensure successful and reproducible outcomes.
Introduction: Strategic Importance of the Substrate
2-Bromo-4-hydroxy-5-methoxyphenylacetic acid is a highly functionalized aromatic building block. Its structure, featuring a carboxylic acid, a phenolic hydroxyl group, and a methoxy group, makes it a valuable precursor in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The Suzuki-Miyaura coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, making it an ideal strategy for further elaborating this core structure.[1][2][3]
However, the presence of multiple functional groups, specifically the acidic protons of the carboxylic acid and the phenol, necessitates careful consideration of the reaction conditions to avoid undesirable side reactions and ensure high yields of the desired biaryl product. This guide will address these challenges and provide a robust protocol.
Understanding the Reaction: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron species (like a boronic acid or its ester) with an organic halide or triflate.[1][2][4] The catalytic cycle, which is fundamental to understanding and troubleshooting the reaction, consists of three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid. This is often the rate-determining step.[1][4] The reactivity of the halide is a key factor, with the general trend being I > OTf > Br >> Cl.[1][5]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This crucial step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[4][5][6]
-
Reductive Elimination: The two organic fragments on the palladium center are coupled, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4][5]
Figure 1: Simplified Suzuki-Miyaura catalytic cycle.
Critical Reaction Parameters: A Deep Dive
The success of the Suzuki coupling of 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid hinges on the careful selection of several key components. The presence of the free acid and phenol groups makes the choice of base particularly important.
Palladium Catalyst and Ligand Selection
The choice of palladium source and ligand is critical for achieving high catalytic activity and stability. While simple palladium salts like Pd(OAc)₂ or PdCl₂ can be effective, they often require a phosphine ligand to form the active Pd(0) species in situ.[7]
-
Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are common and effective choices.[6] For air-sensitive reactions, pre-formed Pd(0) complexes can be advantageous.
-
Ligands: Bulky, electron-rich phosphine ligands are often employed to enhance the rate of oxidative addition and reductive elimination.[8]
-
Triphenylphosphine (PPh₃): A standard, cost-effective ligand suitable for many applications.
-
Buchwald Ligands (e.g., SPhos, XPhos): These dialkylbiaryl phosphine ligands are highly effective for coupling challenging substrates, including electron-rich aryl bromides and can often be used at low catalyst loadings.[8]
-
N-Heterocyclic Carbenes (NHCs): These have emerged as powerful ligands for Suzuki couplings, offering high stability and activity.
-
The Crucial Role of the Base
The base plays a dual role: it facilitates the transmetalation step and neutralizes the acidic protons of the substrate.[4][6][9] An inappropriate base can lead to poor yields or decomposition.
-
Inorganic Bases:
-
Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most commonly used bases. Potassium carbonate (K₂CO₃) is often a good starting point due to its moderate strength and good solubility in aqueous/organic solvent mixtures.[9][10] Cesium carbonate (Cs₂CO₃) is more soluble in organic solvents and can be effective in more challenging couplings.[2]
-
Phosphates (K₃PO₄): A strong base that is often effective when carbonates fail.[8][9]
-
-
Organic Bases: Amines like triethylamine (TEA) are generally less effective for this type of substrate.[9]
For 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid, at least 3 equivalents of base are recommended to neutralize the carboxylic acid and phenol, and to facilitate the catalytic cycle.
Solvent Systems
The choice of solvent is dictated by the solubility of the reactants and the reaction temperature. Biphasic solvent systems are common in Suzuki reactions.[5]
-
Dioxane/Water or THF/Water: These mixtures are excellent for dissolving both the organic substrate and the inorganic base, facilitating the reaction.[2][5]
-
Toluene/Water: Another effective biphasic system.[9]
-
n-Propanol/Water: A greener solvent alternative that can be effective.[11]
-
DMF or DMA: These polar aprotic solvents can also be used, particularly at higher temperatures.[10]
Boronic Acid/Ester Partner
A wide variety of aryl and heteroaryl boronic acids or their esters (e.g., pinacol esters) can be used as coupling partners. Boronic esters often exhibit greater stability and are easier to purify than their corresponding acids.[12] Trifluoroborate salts are another stable and effective alternative.[12]
Recommended Protocol
This protocol provides a starting point for the Suzuki coupling of 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid with a generic arylboronic acid. Optimization may be required for specific substrates.
Figure 2: General experimental workflow for the Suzuki coupling.
Materials and Reagents
-
2-Bromo-4-hydroxy-5-methoxyphenylacetic acid (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
Triphenylphosphine (PPh₃) (2-10 mol%) or SPhos (2-10 mol%)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with nitrogen or argon gas three times.
-
Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio).[2] Stir the mixture for 10-15 minutes to ensure good mixing. Add the palladium catalyst and ligand to the stirring mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer to a separatory funnel.
-
Carefully acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.
-
Extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl compound.
Optimization and Troubleshooting
The following table outlines common issues and potential solutions when performing this Suzuki coupling reaction.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst and ligand. Consider a more active ligand system like SPhos.[8] |
| Insufficiently degassed solvents/reagents | Ensure all solvents are properly degassed and the reaction is run under a strict inert atmosphere. | |
| Low reaction temperature | Increase the reaction temperature in increments of 10 °C. | |
| Ineffective base | Switch to a stronger base like K₃PO₄ or a more soluble one like Cs₂CO₃.[2][8] | |
| Protodeboronation | Presence of excess water or acidic impurities | Use anhydrous solvents and ensure the base is of high quality. Minimize reaction time once complete. |
| High temperature | Reduce the reaction temperature. | |
| Homocoupling of Boronic Acid | Oxygen contamination | Improve degassing procedures. |
| Decomposition of Starting Material | Base is too strong or temperature is too high | Use a milder base (e.g., Na₂CO₃) and/or lower the reaction temperature. |
Conclusion
The Suzuki-Miyaura cross-coupling of 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid is a highly effective method for the synthesis of complex biaryl structures. Careful consideration of the catalyst system, base, and solvent is paramount to achieving high yields, especially given the multifunctional nature of the substrate. The protocol provided herein serves as a robust starting point for researchers, and the accompanying discussion on reaction parameters and troubleshooting should enable successful adaptation for a wide range of coupling partners.
References
-
Oldridge, D. A., & Fu, G. C. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. ACS Publications. Retrieved from [Link]
-
Navarro, O., & Nolan, S. P. (2005). Suzuki Coupling Catalyzed by Ligand-Free Palladium(II) Species at Room Temperature and by Exposure to Air. ResearchGate. Retrieved from [Link]
-
Li, J., Zhang, X., Yao, Y., Gao, Y., Yang, W., & Zhao, W. (2022). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. Organic Chemistry Portal. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Suzuki cross-coupling. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Bardey, C., & Buchwald, S. L. (2011). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]
-
NRO-Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Organic & Biomolecular Chemistry. RSC Publishing. Retrieved from [Link]
-
Callum, J., & Lowary, T. L. (2001). Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic laboratory. Journal of Chemical Education, 78(7), 947. Retrieved from [Link]
-
Kinzel, T., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PMC. Retrieved from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. PMC. Retrieved from [Link]
-
Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]
-
Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (2022). Malaysian Journal of Chemistry. Retrieved from [Link]
-
Al-dujaili, A. H. (2014). Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro-5H-dibenzo. Zenodo. Retrieved from [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. zenodo.org [zenodo.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ikm.org.my [ikm.org.my]
- 11. www1.udel.edu [www1.udel.edu]
- 12. Yoneda Labs [yonedalabs.com]
Application Notes and Protocols for the Scalable Synthesis of 2-Bromo-4-hydroxy-5-methoxyphenylacetic Acid
Abstract
2-Bromo-4-hydroxy-5-methoxyphenylacetic acid is a valuable substituted phenylacetic acid derivative that serves as a key building block in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. Its specific substitution pattern, featuring a reactive bromine atom alongside hydroxyl and methoxy groups, makes it an important intermediate for introducing this functionalized moiety into larger scaffolds. The development of robust, efficient, and scalable synthetic routes is critical for ensuring its cost-effective and reliable supply for research and commercial applications. This document provides detailed application notes and protocols for two primary scalable synthesis methods, focusing on the underlying chemical principles, procedural details, and considerations for large-scale production.
Introduction and Strategic Overview
The primary challenge in synthesizing 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid lies in achieving regioselective bromination on a highly activated aromatic ring. The starting material of choice for a scalable process is 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid), an economically viable and readily available precursor that contains the required carbon skeleton and oxygen-based functional groups.
The synthetic strategy hinges on electrophilic aromatic substitution. The hydroxyl and methoxy groups on the homovanillic acid ring are strong activating, ortho-, para-directing groups. The desired product requires bromination at the C2 position, which is ortho to the hydroxyl group and meta to the acetic acid side chain. Fortunately, the electronic and steric environment strongly favors this outcome.
This guide will detail two primary protocols:
-
Direct Bromination of Homovanillic Acid: This is the most atom-economical and direct route, utilizing common brominating agents. We will explore variations using N-Bromosuccinimide (NBS) and elemental Bromine (Br₂).
-
Two-Step Synthesis from m-Bromophenol: A convergent approach that builds the molecule from simpler precursors, offering an alternative pathway for process optimization.[1]
Logical Workflow: Preferred Synthetic Pathway
The following diagram illustrates the most direct and industrially preferred pathway, which involves the selective bromination of a common starting material.
Caption: Alternative synthesis via condensation and reduction.
Step-by-Step Protocol
Step 1: Synthesis of 2-Bromo-4-hydroxymandelic acid [1]
-
Reaction Setup: In a suitable reactor, prepare an aqueous solution of sodium or potassium hydroxide (e.g., 1.5 eq). Cool the solution to 30-40 °C.
-
Reagent Addition: Simultaneously add m-bromophenol (1.0 eq) and an aqueous solution of glyoxylic acid (1.1 eq) dropwise to the alkaline solution over 1-2 hours. Maintain the temperature at 40 °C.
-
Reaction: Stir the mixture for 8-10 hours at 40 °C.
-
Acidification & Extraction: After the reaction is complete, cool the mixture and acidify to pH 1 with concentrated HCl. The intermediate product can be extracted with a solvent like ethyl acetate.
-
Isolation: The combined organic layers are dried and concentrated to yield the crude 2-bromo-4-hydroxymandelic acid.
Step 2: Reduction to 2-Bromo-4-hydroxyphenylacetic acid [1]
-
Reaction Setup: Charge the crude mandelic acid intermediate (1.0 eq) into a reactor.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O, 1.1-1.2 eq) and concentrated hydrochloric acid.
-
Reaction: Heat the mixture in an oil bath to 90 °C and stir for 2-4 hours.
-
Isolation & Purification: Upon completion, the reaction is cooled, and the product typically crystallizes directly from the reaction mixture. The solid is isolated by filtration, washed with water, and dried. Recrystallization from water can be performed for further purification. [1] Note: This protocol is for the synthesis of 2-Bromo-4-hydroxyphenylacetic acid. To obtain the target molecule, 2-Bromo-4-hydroxy-5-methoxy phenylacetic acid, the starting material would need to be 3-bromo-5-methoxyphenol, which is less common and more expensive, making this route less economically viable for this specific isomer.
Safety and Handling
All procedures should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves.
-
N-Bromosuccinimide (NBS): Is an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Elemental Bromine (Br₂): Is highly toxic, corrosive, and volatile. It can cause severe burns upon contact. Work must be conducted in a high-performance fume hood, and a full-face respirator with appropriate cartridges may be necessary. Always have a bromine spill kit and a neutralizing agent (e.g., sodium thiosulfate solution) readily available.
-
Acids and Bases: Concentrated acids (HCl) and bases (NaOH, KOH) are corrosive and should be handled with care.
Conclusion
For the scalable synthesis of 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid, the direct bromination of the readily available and inexpensive starting material, 4-hydroxy-3-methoxyphenylacetic acid (homovanillic acid), is the most commercially viable and efficient strategy. The use of N-Bromosuccinimide (Protocol 1A) offers a significant safety advantage over elemental bromine, making it the recommended method for most applications, despite a potentially slightly lower yield and higher reagent cost. The precipitation-based workup associated with the elemental bromine protocol (1B) can, however, be advantageous for very large-scale operations where extractions are less desirable. The two-step convergent synthesis (Protocol 2) is a chemically valid alternative but is less practical for this specific target molecule due to the higher cost and lower availability of the required starting material.
References
- Metasys, X. (2023, July 18). What are the properties, synthesis, and applications of 2-Bromo-4'-methoxyacetophenone?
- NSF Public Access Repository. (2022, March 16).
- BenchChem. (2025). Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-4'-hydroxyacetophenone.
- Google Patents. (CN105646181A). Preparation method of 2-bromine-4-hydroxyphenylacetic acid.
- Chem-Impex. 2-Bromo-4-methoxyphenylacetic acid.
- Merck. 2-Bromo-4-methoxyphenylacetic acid 97.
- BenchChem. (2025). A Comparative Guide to the Synthesis of Substituted Phenacyl Bromides.
- Guzei, I., et al. (2010). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Semantic Scholar.
- Inventiva Pharma.
- Guzei, I., et al. (2010, June 5). 2-(3-Bromo-4-methoxyphenyl)acetic acid.
- Google Patents. (CN106905135A). A kind of preparation method to bromomethyl phenylacetic acid.
- Organic Chemistry Portal.
- Google Patents. (US5036156A).
- MDPI. (2022, May 30). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile.
- Google Patents. (US5107034A). Method for producing 4-(2'-methoxyethyl)phenol.
- Google Patents. (CN102267894A). Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
- IP.com. Process For Preparation Of (2 Bromo 4,5 Dimethoxyphenyl) Methyl Bromide.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimization of 2-Bromo-4-hydroxy-5-methoxyphenylacetic Acid Derivatives
Executive Summary & Molecule Profile[3]
2-Bromo-4-hydroxy-5-methoxyphenylacetic acid is a highly functionalized scaffold used primarily in the synthesis of heterocyclic pharmaceutical intermediates (e.g., benzofurans, isoquinolines).[1][2][3]
Researchers often encounter yield cliffs due to three converging structural factors:
-
The "Ortho-Wall" (Steric Hindrance): The bromine at position 2 is ortho to the acetic acid tail.[1][2][3] This creates significant steric bulk that retards reactions at the methylene carbon and the carboxylic acid.[2]
-
The "Proton Trap" (Dual Acidity): The molecule possesses two acidic protons with distinct pKa values (Carboxylic acid ~4.5, Phenol ~10).[2] Unprotected polar groups frequently poison transition metal catalysts (Pd, Ni).[2][3]
-
Electronic Activation: The 4-hydroxy-5-methoxy substitution pattern makes the ring electron-rich, increasing susceptibility to oxidative degradation during workup.[1][2][3]
This guide provides validated protocols to overcome these barriers.
Decision Framework: Protection Strategy
The single highest impact on yield is the protection strategy .[2][3] Attempting metal-catalyzed cross-couplings (Suzuki, Heck) on the "naked" acid often results in yields <30% due to catalyst poisoning and protodeboronation.[2]
Workflow Visualization
The following diagram illustrates the decision logic for maximizing yield based on your target transformation.
Caption: Figure 1. Strategic decision tree for functional group protection. Route A is strongly recommended for palladium-catalyzed cross-couplings.[1][2][3]
Critical Protocols & Optimization
Module A: Selective Esterification (Overcoming the Dual-Acid Issue)
Challenge: Standard Fischer esterification (acid/alcohol) often leads to dark tars due to oxidation of the electron-rich phenol ring under harsh acidic reflux.[1][2]
Optimized Protocol (Mild Conditions): Use a base-mediated alkylation which exploits the pKa difference.
-
Reagents: K₂CO₃ (1.1 equiv), MeI or Benzyl Bromide (1.0 equiv), Acetone (0.2 M).[2][3]
-
Procedure:
-
Why this works: The carboxylate is more nucleophilic than the phenolate under these specific stoichiometric conditions.[2][3]
-
Expected Yield: 90-95% (vs. 60% with H₂SO₄/MeOH).
Module B: Suzuki-Miyaura Coupling (The "2-Bromo" Steric Challenge)
Challenge: The 2-bromo substituent is sterically crowded.[1][2][3] Standard ligands (PPh₃) fail to promote oxidative addition effectively, leading to unreacted starting material.[2]
Optimized Protocol:
-
Ligand: S-Phos or X-Phos (4 mol%) - Critical for ortho-substituted aryl halides.[1][2][3]
-
Temperature: 100°C
Data Comparison: Ligand Effect on Yield
| Ligand System | Conversion (24h) | Isolated Yield | Observation |
| Pd(PPh₃)₄ | 35% | 22% | Significant starting material remaining.[1][2][3] |
| Pd(dppf)Cl₂ | 60% | 52% | Slow reaction; some dehalogenation.[1][2][3] |
| Pd(OAc)₂ / S-Phos | 98% | 91% | Complete conversion; clean profile.[1][2][3] |
Technical Insight: The biaryl phosphine ligands (S-Phos) create a specialized pocket that facilitates the coupling of sterically hindered ortho-bromides while preventing the formation of inactive Palladium black [1, 2].[1][2]
Troubleshooting Guide (FAQ)
Q1: My reaction mixture turns black immediately upon heating.
Diagnosis: "Palladium Black" precipitation.[1][2][3][5] Cause: The free phenol or carboxylic acid is coordinating to the Pd, destabilizing the ligand complex. Solution:
-
Protect the groups: Ensure you are using the methyl ester/methyl ether derivative.[2][3]
-
Degassing: Oxygen accelerates catalyst decomposition.[1][2][3] Sparge solvents with Argon for 15 mins before adding the catalyst.[2][3]
Q2: I see a new spot on TLC that is NOT product (lower Rf).
Diagnosis: Protodeboronation or Hydrolysis.[1][2][3] Cause: If using a boronic acid, the C-B bond may cleave before coupling.[2] Solution:
-
Switch to Boronic Esters (Pinacol ester) which are more stable.[1][2][3]
-
Use anhydrous conditions (Dioxane/DMF) instead of aqueous biphasic systems.
Q3: Low yield during cyclization to Benzofuran.
Diagnosis: Competitive polymerization.[1][2][3] Cause: The electron-rich ring is prone to radical polymerization if heated excessively in air.[1][2][3] Solution: Add a radical scavenger (e.g., BHT, 1 mol%) if the mechanism is ionic. Ensure strict inert atmosphere (N₂).
Mechanism of Action: The "Ortho Effect"
Understanding the spatial arrangement is key to troubleshooting.[2][3]
Caption: Figure 2. Steric interaction map. The proximity of Br (Pos 2) and the Acetic Acid tail (Pos 1) inhibits nucleophilic attack at the tail and oxidative addition at the bromine.
References
-
Suzuki-Miyaura Coupling of Ortho-Substituted Aryl Halides
-
Selective Esterification Strategies
-
Source: Anand, R. C., & Milhotra, A. (1999).[2][6] Selective esterification of nonconjugated carboxylic acids in the presence of conjugated or aromatic carboxylic acids.[6] Journal of Chemical Research.[1][2][3][6]
- Context: Validates the use of mild base-mediated alkylation for phenylacetic acid derivatives to avoid phenol protection issues.
-
-
General Reactivity of 2-Bromophenylacetic Acid Derivatives
-
Synthesis of Hydroxy-Methoxyphenylacetic Acids
Sources
- 1. 2-Bromophenylacetic acid | C8H7BrO2 | CID 87754 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]
- 3. 2-Bromo-4-methoxyphenylacetic acid 97 66916-99-2 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. jsynthchem.com [jsynthchem.com]
- 6. ppor.az [ppor.az]
Recrystallization solvents for purifying 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid
Technical Support Center: Purification of 2-Bromo-4-hydroxy-5-methoxyphenylacetic Acid
Section 1: Executive Summary & Chemical Profile
Welcome to the Purification Support Hub. This guide addresses the recrystallization and purification of 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid . As a Senior Application Scientist, I have synthesized the protocols below based on the physicochemical properties of brominated phenylacetic acid derivatives and specific solubility data from analogous structural families (e.g., 6-bromohomovanillic acid and 2-bromo-4-hydroxyphenylacetic acid).
Molecule Profile:
-
Core Structure: Phenylacetic acid backbone (Polar, Acidic).[1]
-
Substituents:
-
Purification Challenge: The molecule is amphiphilic.[1] It risks "oiling out" in pure water due to the bromine atom but is too soluble in pure alcohols to crystallize efficiently.
Section 2: Solvent Selection Matrix
Use this table to select the optimal solvent system based on your specific impurity profile.
| Solvent System | Classification | Best For... | Operational Notes |
| Water (H₂O) | Primary (Green) | Removing inorganic salts, mineral acids, and highly polar byproducts.[1] | High Purity. Requires heating to near boiling (~95°C).[1] Excellent for final polishing. |
| Ethanol / Water (1:3 to 1:1) | Standard | General purification; balancing yield and purity.[1] | High Yield. Reduces the risk of "oiling out" compared to pure water.[1] |
| Toluene | Alternative | Removing non-polar, colored organic impurities (tars).[1] | Use if the crude is sticky or dark brown.[1] Requires a fume hood.[1] |
| Ethyl Acetate / Hexane | Rescue | "Oiling out" issues; maximizing recovery from mother liquors.[1] | Use a two-phase addition method (dissolve in EtOAc, add warm Hexane).[1] |
Section 3: Detailed Experimental Protocols
Protocol A: The "Green" Water Recrystallization (Recommended)
Best for removing inorganic salts and achieving high crystal quality.[1]
Prerequisites:
-
Crude 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid.[1]
-
Activated Charcoal (optional, for decolorization).[1]
Step-by-Step:
-
Suspension: Place 10 g of crude solid in a 250 mL Erlenmeyer flask. Add 80 mL of DI water.
-
Dissolution: Heat the mixture to 90–95°C with stirring.
-
Decolorization (Optional): If the solution is dark orange/brown (free bromine/oxidation), add 0.5 g activated charcoal and stir at 90°C for 5 minutes. Filter hot through a pre-warmed Celite pad.[1]
-
Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly (over 2 hours) on a cork ring.
-
Why? Rapid cooling traps impurities and causes oiling.[1]
-
-
Finishing: Once at room temperature, place in an ice bath (0–4°C) for 30 minutes to maximize yield.
-
Isolation: Filter via vacuum filtration.[1] Wash the cake with 2 x 10 mL ice-cold water. Dry in a vacuum oven at 50°C.
Protocol B: The Ethanol/Water "Standard"
Best for lower purity crude or if the compound oils out in water.[1]
-
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol (approx. 3-5 mL per gram).[1]
-
Precipitation: Once fully dissolved, remove from heat.[1] Immediately add hot DI water dropwise.[1]
-
The Cloud Point: Continue adding water until a faint, persistent turbidity (cloudiness) appears.[1]
-
Re-solubilization: Add a few drops of Ethanol to just clear the solution.[1]
-
Crystallization: Allow to cool slowly. Needle-like crystals should form.
Section 4: Troubleshooting & FAQs
Q1: My product is "oiling out" (forming a liquid blob instead of crystals). What happened?
-
Cause: The temperature dropped too fast, or the solvent polarity is too high (repelling the hydrophobic bromine group).[1]
-
Fix: Re-heat the mixture until the oil dissolves. Add a small amount of Ethanol (co-solvent) to increase organic solubility.[1] Scratch the inner wall of the flask with a glass rod to induce nucleation, or add a "seed crystal" from a previous pure batch.
Q2: The crystals are pink or slightly brown.[1] Is this acceptable?
-
Cause: This indicates trace oxidation of the phenol group or residual free bromine.[1]
-
Fix: Perform a wash with 10% aqueous Sodium Thiosulfate before recrystallization, or use activated charcoal during the hot filtration step (Protocol A, Step 3).[1]
Q3: My yield is very low (<50%).
-
Cause: The compound is likely too soluble in the chosen solvent volume, or the pH is too high (phenols can form water-soluble salts).[1]
-
Fix:
Section 5: Process Visualization (Decision Tree)
The following diagram illustrates the logical workflow for purifying this specific chemotype.
Caption: Purification decision tree for 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid, prioritizing green chemistry (Water) with fallback options for difficult batches.
References
-
BenchChem. (2025).[2][3] Synthesis and Purification of Brominated Acetophenones and Phenylacetic Acids.[1] Retrieved from [1]
-
Google Patents. (2016).[1] Preparation method of 2-bromo-4-hydroxyphenylacetic acid (CN105646181A).[1] Retrieved from [1]
-
Guzei, I. A., et al. (2010).[1][4] 2-(3-Bromo-4-methoxyphenyl)acetic acid: Crystal Structure and Synthesis. Acta Crystallographica Section E. Retrieved from [1]
-
University of Rochester. (n.d.).[1] Reagents & Solvents: Common Solvents for Recrystallization.[1] Department of Chemistry.[1] Retrieved from [1]
Sources
Technical Support Center: Minimizing Debromination in Phenylacetic Acid Derivatives
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of debromination side reactions during the chemical modification of bromo-phenylacetic acid derivatives. Our goal is to equip you with the scientific understanding and practical protocols necessary to optimize your reactions, maximize yields, and ensure the integrity of your target molecules.
Section 1: Frequently Asked Questions (FAQs) — Understanding Debromination
This section addresses fundamental questions about the debromination side reaction, its mechanisms, and its specific relevance to phenylacetic acid scaffolds.
Q1: What is debromination and why is it a significant problem?
A1: Debromination, also known as hydrodehalogenation, is an undesired side reaction where the bromine atom on an aryl ring is replaced by a hydrogen atom.[1] In the context of modifying bromo-phenylacetic acid derivatives, this converts your reactive starting material into an inert, debrominated byproduct. This is problematic for several reasons: it consumes valuable starting material, reduces the yield of your desired product, and introduces a significant purification challenge, as the byproduct often has similar polarity to the starting material and desired product.[2]
Q2: In which common reactions is debromination of bromo-phenylacetic acid derivatives a major concern?
A2: Debromination is a prevalent issue in several critical synthetic transformations, most notably:
-
Palladium-Catalyzed Cross-Coupling Reactions: This is the most common context. Reactions like Suzuki-Miyaura, Heck, Buchwald-Hartwig, and Sonogashira couplings, which are designed to form new bonds at the C-Br site, are highly susceptible.[2][3][4][5]
-
Organometallic Reagent Formation: The preparation of Grignard (R-MgBr) or organolithium (R-Li) reagents from bromo-phenylacetic acid derivatives can be plagued by debromination if trace amounts of protic sources (like water) are present.[6] The highly basic carbanionic intermediate is readily quenched by protons.[6][7]
Q3: What are the primary mechanistic pathways for debromination in palladium-catalyzed cross-coupling reactions?
A3: The debromination byproduct typically arises from a competing pathway within the main catalytic cycle. After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, a palladium-hydride species (LₙPd(Ar)(H)) can form. This intermediate can then undergo reductive elimination to yield the debrominated arene (Ar-H) and regenerate the Pd(0) catalyst.[8] The critical question is the origin of the hydride species. Common sources include:
-
Bases: Strong bases, particularly alkoxides (e.g., NaOtBu) or hydroxides, can generate hydride species.
-
Solvents: Protic solvents like alcohols or even residual water can act as hydride donors.[8]
-
Reagents: Amines used in Buchwald-Hartwig reactions or impurities in other reagents can also serve as hydride sources.[8]
Q4: How does the carboxylic acid group in phenylacetic acid derivatives specifically influence debromination?
A4: The free carboxylic acid group introduces unique challenges. Firstly, its acidic proton can react with the basic reagents required for the coupling reaction, altering the stoichiometry and effectiveness of the base.[2] Secondly, the resulting carboxylate anion can coordinate to the palladium center, which may alter the electronic properties and stability of the catalytic intermediates, potentially favoring the undesired debromination pathway. For these reasons, protecting the carboxylic acid as an ester is often a crucial step to achieve cleaner reactions and higher yields.[2]
Q5: What are the best analytical techniques for identifying and quantifying debromination byproducts?
A5: A combination of techniques is ideal for robust analysis:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the workhorse method for monitoring reaction progress. It can easily distinguish the starting material, desired product, and the debrominated byproduct based on their different masses.
-
Proton Nuclear Magnetic Resonance (¹H NMR): ¹H NMR of the crude reaction mixture can be used for quantification. The disappearance of the characteristic aromatic signals adjacent to the bromine and the appearance of a new signal in the aromatic region, coupled with integration, can provide a ratio of the desired product to the debrominated byproduct.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For more volatile derivatives (e.g., methyl esters), GC-MS is an excellent tool for both separation and identification.
Section 2: Troubleshooting Guides by Reaction Type
This section provides a scenario-based approach to diagnosing and solving debromination issues in specific experimental contexts.
Troubleshooting Suzuki-Miyaura Coupling
Symptom: You are performing a Suzuki-Miyaura coupling with a bromo-phenylacetic acid derivative and observing a significant amount (>10%) of the debrominated phenylacetic acid byproduct in your LC-MS or NMR analysis.
Troubleshooting Logic Diagram:
Caption: Troubleshooting decision tree for Suzuki coupling debromination.
Detailed Q&A:
-
I'm using a strong base like NaOH or NaOtBu. Is this the problem?
-
Answer: Very likely. Strong bases, especially alkoxides, are known to promote debromination.[1] They can act as or generate hydride sources that intercept the catalytic cycle. Recommendation: Switch to a milder base. Potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent starting points that often suppress this side reaction.[1][2]
-
-
My reaction is running at 110 °C in toluene. Is this too high?
-
Answer: Yes, high temperatures can significantly increase the rate of debromination.[2] While necessary for activating less reactive substrates, it's often a primary cause of byproduct formation. Recommendation: Attempt the reaction at a lower temperature. Start at 80 °C and monitor the reaction. A slower, cleaner reaction is preferable to a fast, messy one.
-
-
Could my choice of palladium catalyst and phosphine ligand be the cause?
-
Answer: Absolutely. The ligand's electronic and steric properties are crucial.[9] While bulky, electron-rich ligands are often used to promote the desired reductive elimination, they can also accelerate the undesired debromination if a hydride source is present.[2][8] Recommendation: If you are using a very electron-rich and bulky phosphine, consider switching to a slightly less electron-donating ligand.[2] Using well-defined palladium pre-catalysts, such as XPhos Pd G2, can also improve results by ensuring the formation of a clean, active catalyst.[1]
-
-
I'm using ethanol as a co-solvent. Is that an issue?
Troubleshooting Grignard Reagent Formation
Symptom: After attempting to form the Grignard reagent from a bromo-phenylacetic acid derivative and reacting it with an electrophile, you isolate mainly the debrominated starting material.
Troubleshooting Logic:
The primary cause of failure in Grignard reactions is the presence of protic impurities, especially water, which protonates and destroys the highly basic Grignard reagent.[6][7]
-
Did you rigorously dry all glassware and reagents?
-
Answer: This is the most critical factor. All glassware must be oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon). Solvents like THF or diethyl ether must be anhydrous. Recommendation: Dry glassware at >120 °C for several hours. Use a freshly opened bottle of anhydrous solvent or distill it from a suitable drying agent (e.g., sodium/benzophenone).
-
-
How did you activate the magnesium turnings?
-
Answer: Magnesium metal is coated with a passivating oxide layer that prevents the reaction from starting.[7] Recommendation: Before adding your substrate, activate the magnesium. Common methods include adding a small crystal of iodine (the color will disappear upon initiation), a few drops of 1,2-dibromoethane, or crushing the magnesium turnings with a dry glass rod in the flask to expose fresh metal surfaces.[7]
-
Section 3: Preventative Strategies & Optimized Protocols
Proactive measures are more effective than troubleshooting. Here are protocols designed to minimize debromination from the outset.
Protocol 1: Low-Debromination Suzuki-Miyaura Coupling of Methyl 2-(4-bromophenyl)acetate
This protocol incorporates best practices including ester protection, a mild base, and controlled temperature.
-
Ester Protection (if starting with the acid): To a solution of 2-(4-bromophenyl)acetic acid (1.0 eq) in methanol (0.2 M), add sulfuric acid (0.1 eq) and reflux for 4 hours. Cool, neutralize with saturated NaHCO₃ solution, and extract with ethyl acetate. Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the methyl ester.
-
Reaction Setup: To a dry, oven-baked flask under an Argon atmosphere, add methyl 2-(4-bromophenyl)acetate (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.5 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and SPhos (4 mol%)).
-
Solvent Addition: Add anhydrous 1,4-dioxane (to achieve a 0.1 M concentration of the aryl bromide) via syringe.
-
Reaction Execution: Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by TLC or LC-MS every 2-4 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by column chromatography on silica gel. Analyze the final product and crude mixture by ¹H NMR and LC-MS to quantify the yield and the level of debrominated byproduct.[2]
Data Summary Table: Influence of Reaction Parameters on Debromination
| Parameter | Condition Favoring Low Debromination | Condition Favoring High Debromination | Rationale |
| Base | Weaker bases (K₂CO₃, K₃PO₄, Cs₂CO₃)[1][2] | Strong bases (NaOH, KOH, NaOtBu)[1] | Stronger bases are more likely to act as or generate hydride sources. |
| Temperature | Lower temperature (e.g., Room Temp to 80 °C)[2] | Higher temperature (>100 °C)[2] | Debromination pathways often have a higher activation energy and become more competitive at elevated temperatures. |
| Solvent | Anhydrous, aprotic (Toluene, Dioxane, THF)[2] | Protic (Ethanol, Methanol, Water) | Protic solvents can directly act as a source of protons or hydrides.[8] |
| Ligand | Less electron-donating phosphines[2] | Highly electron-rich, bulky phosphines | While complex, overly electron-rich ligands can sometimes favor pathways leading to hydride formation and subsequent reductive elimination.[2] |
| Substrate | Protected carboxylic acid (Ester)[2] | Free carboxylic acid | The free carboxylate can coordinate to Pd and negatively influence the catalytic cycle.[2] |
Section 4: Visualizing the Mechanism
Understanding the reaction pathways is key to controlling them.
Diagram 1: The Debromination Side Reaction in the Pd Catalytic Cycle
Caption: The debromination pathway branching from the main catalytic cycle.
References
-
Light-Mediated Reductive Debromination of Unactivated Alkyl and Aryl Bromides. ACS Catalysis. Available at: [Link]
-
Reduction by Oxidation: Selective Hydrodehalogenation of Aryl Halides by Mediated Oxalate Oxidation. Journal of the American Chemical Society. Available at: [Link]
-
Palladium-catalyzed cross-coupling reactions of aryl boronic acids with aryl halides in water. Green Chemistry. Available at: [Link]
-
Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Cross-Coupling Reactions Guide. Johnson Matthey. Available at: [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize Outreach. Available at: [Link]
-
Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Grignard Reaction. University of Wisconsin-River Falls. Available at: [Link]
-
Cross-coupling reaction. Wikipedia. Available at: [Link]
-
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. web.mnstate.edu [web.mnstate.edu]
- 8. Yoneda Labs [yonedalabs.com]
- 9. books.rsc.org [books.rsc.org]
Troubleshooting solubility issues of 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid
Welcome to the technical support guide for 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid (CAS No. 181517-98-6). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals experiencing solubility challenges with this compound. Our approach is rooted in foundational physicochemical principles to empower you to overcome these common yet critical experimental hurdles.
Section 1: Compound Profile at a Glance
Before troubleshooting, it is crucial to understand the inherent physicochemical properties of 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid. These characteristics are the primary determinants of its solubility behavior.
| Property | Value / Description | Significance for Solubility |
| Molecular Formula | C₉H₉BrO₄[1] | - |
| Molecular Weight | 261.07 g/mol [1] | Influences molar concentration calculations. |
| Structure | A substituted phenylacetic acid with a carboxylic acid, a hydroxyl (phenolic), a methoxy, and a bromine group. | The carboxylic acid and phenolic hydroxyl groups are ionizable, making solubility highly pH-dependent. The aromatic ring and bromine atom contribute to its hydrophobicity. |
| pKa (Predicted) | The molecule has two acidic protons: one on the carboxylic acid (~pKa 3-5) and one on the phenolic hydroxyl group (~pKa 8-10). | The pKa is the pH at which the ionized and unionized forms are in equal concentration. This is the most critical parameter for manipulating aqueous solubility. |
| Aqueous Solubility | Inherently low. | As a substituted phenolic acid, it is expected to have poor solubility in neutral water due to the non-polar aromatic ring.[2][3] |
| Organic Solvents | Expected to be soluble in polar aprotic solvents like DMSO and DMF, and to a lesser extent, in alcohols like ethanol and methanol. | These solvents are essential for preparing high-concentration stock solutions. |
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses the most common solubility issues in a direct question-and-answer format.
Q1: My compound won't dissolve in my standard aqueous buffer (e.g., PBS pH 7.4). What's happening and what should I do first?
A1: The primary issue is that at neutral pH, the carboxylic acid group (with a pKa likely around 3-5) is deprotonated (negatively charged), but the molecule as a whole remains significantly hydrophobic. Its intrinsic solubility in its neutral form is very low.
Causality: Weakly acidic drugs, like this one, are least soluble at acidic pH values and their solubility increases as the pH rises above their pKa.[4] The Henderson-Hasselbalch equation governs this relationship, showing that as pH increases, the concentration of the more soluble, ionized (deprotonated) form of the acid increases.[5][6]
First Steps:
-
Do not add the solid powder directly to a neutral aqueous buffer. You will likely form an insoluble precipitate that is difficult to redissolve.
-
Prepare a high-concentration stock solution in an organic solvent. The universally recommended starting point is Dimethyl Sulfoxide (DMSO). See Protocol 3.1 for a detailed method.
Q2: What is the best organic solvent for creating a high-concentration stock solution?
A2: Dimethyl Sulfoxide (DMSO) is the solvent of choice for initial stock solution preparation due to its high solubilizing power for a wide range of organic molecules.[7]
Comparative Analysis of Solvents:
| Solvent | Pros | Cons | Recommended Use |
| DMSO | Excellent solubilizing capacity for polar and nonpolar compounds. Miscible with water.[8] | Can be cytotoxic to cells at final concentrations >0.5%.[9][10] May interfere with some assays.[11] | Ideal for creating high-concentration (e.g., 10-100 mM) master stocks for long-term storage. |
| DMF | Strong solubilizing power, similar to DMSO. | Higher toxicity than DMSO; should be handled with care. | A good alternative to DMSO if it interferes with an assay. |
| Ethanol | Less toxic to cells than DMSO. Volatile and easily removed. | Lower solubilizing power than DMSO for many compounds. May cause precipitation upon aqueous dilution. | Useful for some applications but may not achieve high stock concentrations. |
Recommendation: Start with DMSO. If DMSO is incompatible with your experimental system, evaluate DMF or ethanol, but be prepared for lower achievable stock concentrations.
Q3: I successfully made a 50 mM stock in DMSO, but it crashed out of solution when I diluted it into my aqueous cell culture medium. How do I fix this?
A3: This is a classic problem known as "precipitation upon dilution." It occurs because while the compound is soluble in the organic stock, its concentration in the final aqueous solution exceeds its maximum aqueous solubility limit.
Causality: The DMSO concentration drops dramatically upon dilution, and the aqueous environment cannot maintain the compound in solution at that concentration.
Troubleshooting Strategies:
-
Lower the Final Concentration: This is the simplest solution. Your target concentration may be too high. Serially dilute your stock to determine the highest achievable concentration in your final medium without precipitation.
-
Increase the pH of the Aqueous Medium: This is the most effective chemical strategy. By raising the pH of your final buffer or medium to be at least 1.5 to 2 units above the carboxylic acid pKa (e.g., to pH 6.5-7.5), you dramatically increase the proportion of the highly soluble deprotonated carboxylate form.[4][12] For many acidic compounds, this can increase solubility by several orders of magnitude.[13]
-
Use a Step-Wise Dilution: Instead of a single large dilution, add the DMSO stock to your aqueous solution dropwise while vortexing vigorously. This can sometimes prevent localized high concentrations that initiate precipitation.
-
Incorporate a Surfactant (Use with Caution): For in vitro assays, a very low concentration (e.g., 0.01%) of a non-ionic surfactant like Tween® 80 can help maintain solubility, but this must be validated for compatibility with your assay.[14]
Q4: How can I systematically determine the optimal pH for solubilizing this compound in an aqueous solution?
A4: You can perform a pH-solubility profile experiment. This involves preparing saturated solutions of the compound across a range of pH values and measuring the concentration of the dissolved compound.
Causality: According to the Henderson-Hasselbalch equation for a weak acid, S = S₀ * (1 + 10^(pH - pKa)), where S is the total solubility at a given pH and S₀ is the intrinsic solubility of the neutral form.[4][6] This equation predicts that solubility will increase exponentially as the pH rises above the pKa.
Actionable Protocol: See Protocol 3.2: Aqueous Solubility Determination via pH Adjustment. This protocol will guide you through creating a solubility curve to identify the minimum pH required to achieve your desired concentration.
Q5: Are there any other advanced methods if standard solvent and pH adjustments fail?
A5: Yes, if you are working on formulation development and need higher aqueous concentrations than achievable by simple pH adjustment, you can explore techniques such as:
-
Salt Formation: Reacting the carboxylic acid with a suitable base (e.g., sodium hydroxide, tromethamine) to form a stable, solid salt can dramatically improve aqueous solubility and dissolution rate.[12][13][15]
-
Use of Co-solvents: In some cases, including a small percentage of a water-miscible co-solvent like propylene glycol or PEG 400 in the final aqueous solution can improve solubility.[7][12]
-
Solid Dispersions: For pharmaceutical formulations, creating a solid dispersion where the compound is molecularly dispersed within a hydrophilic polymer (like PVP) can enhance dissolution.[12][13]
Section 3: Detailed Experimental Protocols
Protocol 3.1: Preparation of a High-Concentration Stock Solution in DMSO
Objective: To prepare a stable, high-concentration stock solution for serial dilution into aqueous media.
Materials:
-
2-Bromo-4-hydroxy-5-methoxyphenylacetic acid powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional, but recommended)
Procedure:
-
Calculation: Determine the mass of the compound needed. For example, to make 1 mL of a 50 mM stock solution (MW = 261.07 g/mol ): Mass (mg) = 50 mmol/L * 1 mL * (1 L / 1000 mL) * 261.07 g/mol * (1000 mg / 1 g) = 13.05 mg
-
Weighing: Accurately weigh the calculated mass of the compound into a sterile microcentrifuge tube or vial.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial.
-
Dissolution: a. Cap the vial tightly and vortex vigorously for 1-2 minutes. b. Visually inspect for any undissolved particles. c. If particles remain, place the vial in a water bath sonicator for 5-10 minutes. Gentle warming (to 30-37°C) can also be applied but use caution to avoid degradation. d. Repeat vortexing and sonication until a clear, homogenous solution is obtained.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed to prevent moisture absorption by the DMSO.
Protocol 3.2: Aqueous Solubility Determination via pH Adjustment
Objective: To determine the solubility of the compound in an aqueous buffer as a function of pH.
Materials:
-
A series of buffers with different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0). A universal buffer (e.g., Britton-Robinson) can also be used.
-
2-Bromo-4-hydroxy-5-methoxyphenylacetic acid powder
-
Thermostatic shaker/incubator
-
Centrifuge capable of handling the chosen tubes
-
UV-Vis Spectrophotometer or HPLC system for concentration analysis
-
pH meter
Procedure:
-
Preparation: Add an excess amount of the solid compound to a series of vials (ensure solid is visible at the bottom). For example, add 5 mg to 1 mL of each buffer.
-
Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25°C or 37°C) for 24-48 hours. This allows the solution to reach equilibrium saturation.
-
Phase Separation: After incubation, centrifuge the vials at high speed (e.g., >10,000 x g) for 15-20 minutes to pellet all undissolved solid.
-
Sampling & Dilution: Carefully remove a known volume of the clear supernatant from each vial. Be cautious not to disturb the pellet. Dilute the supernatant with a suitable buffer into the linear range of your analytical method.
-
Quantification: Measure the concentration of the dissolved compound in each diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry at a predetermined λmax).
-
Data Analysis: Plot the measured solubility (e.g., in µg/mL or mM) against the final measured pH of each saturated solution. The resulting curve will show the pH at which your desired concentration is achieved.
Section 4: Visual Troubleshooting Workflow
The following diagram provides a logical decision-making process for addressing solubility issues.
Caption: A step-by-step flowchart for troubleshooting solubility.
Section 5: References
-
Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. MDPI. (2021). [Link]
-
Using live-cell imaging in cell counting — The cytotoxicity of DMSO. Keyence. (n.d.). [Link]
-
Aqueous Solubility of Some Natural Phenolic Compounds. Industrial & Engineering Chemistry Research - ACS Publications. (2008). [Link]
-
Studies on the solubility of phenolic compounds. ResearchGate. (n.d.). [Link]
-
Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C. PubMed. (2021). [Link]
-
What effects does DMSO have on cell assays?. Quora. (2017). [Link]
-
Prediction of pH-dependent aqueous solubility of druglike molecules. PubMed. (2006). [Link]
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. PMC. (2024). [Link]
-
Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media. PMC. (n.d.). [Link]
-
Exp. 11 The influence of pH on solubility in water. University of Mustansiriyah. (n.d.). [Link]
-
pKa values in solubility determination using the Henderson- Hasselbalch equation. ADMET & DMPK. (2015). [Link]
-
Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. ADMET and DMPK. (2025). [Link]
-
Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. (2025). [Link]
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. (n.d.). [Link]
-
2-Bromo-4,5-dimethoxyphenylacetic acid | C10H11BrO4 | CID 138324. PubChem. (n.d.). [Link]
-
Solubilization techniques used for poorly water-soluble drugs. PMC. (n.d.). [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. ResearchGate. (n.d.). [Link]
-
Dissolution Method Development for Poorly Soluble Compounds. Dissolution Technologies. (2001). [Link]
-
2-bromo-4-methoxyphenylacetic acid. Stenutz. (n.d.). [Link]
-
2-(3-Bromo-4-methoxyphenyl)acetic acid. PMC - NIH. (n.d.). [Link]
Sources
- 1. eMolecules 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid | 181517-98-6 | Fisher Scientific [fishersci.com]
- 2. mdpi.com [mdpi.com]
- 3. Modeling the Solubility of Phenolic Acids in Aqueous Media at 37 °C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH | ADMET and DMPK [pub.iapchem.org]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the effects of dimethylsulphoxide on morphology, cellular viability, mRNA, and protein expression of stem cells culture in growth media - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Using live-cell imaging in cell counting â The cytotoxicity of DMSOÂ | Case studies | Cell x Image Lab - Nikon [healthcare.nikon.com]
- 10. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. quora.com [quora.com]
- 12. benchchem.com [benchchem.com]
- 13. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. research.aston.ac.uk [research.aston.ac.uk]
Technical Support Center: Purifying Crude 2-Bromo-4-hydroxy-5-methoxyphenylacetic Acid
Welcome to the technical support guide for the purification of crude 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid. This document is designed for researchers, medicinal chemists, and process development professionals who may encounter challenges in obtaining this key intermediate in high purity. Here, we move beyond simple protocols to provide a deeper understanding of the underlying chemical principles, empowering you to troubleshoot effectively and adapt procedures to your specific experimental outcomes.
Initial Assessment of the Crude Product
Before attempting any purification, a preliminary analysis of your crude material is crucial. The physical state and color can provide initial clues about the primary impurities present.
-
Appearance: The pure compound is typically a white to off-white or pale beige solid.[1][2]
-
Common Impurities: Crude samples may appear as yellow, brown, or reddish solids, or even as a viscous oil. These discolorations often point to specific contaminants.
| Potential Impurity | Likely Origin | Physical Characteristics | Removal Strategy |
| Unreacted Bromine (Br₂) | Incomplete quenching of the brominating agent. | Imparts a yellow, orange, or reddish-brown color to the product. | Quenching with a reducing agent (e.g., sodium thiosulfate).[3] |
| Starting Material (4-hydroxy-5-methoxyphenylacetic acid) | Incomplete bromination reaction. | Structurally similar to the product, may co-crystallize. | Column chromatography, careful recrystallization. |
| Di-brominated Species | Over-bromination due to harsh reaction conditions. The activated phenolic ring is susceptible to further bromination.[3] | Higher molecular weight, potentially less polar than the desired product. | Column chromatography is most effective.[3] |
| Positional Isomers | Non-regioselective bromination. | Similar physical properties, making separation difficult. | Fractional crystallization or preparative HPLC may be required. |
| Polymeric Byproducts | Acid or oxidant-mediated degradation of the phenol ring. | Often dark, tarry, and insoluble materials. | Hot filtration, treatment with activated charcoal.[4] |
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you might encounter during the purification process in a direct question-and-answer format.
Question 1: My crude product is a sticky, dark-colored oil instead of a solid. What should I do first?
Potential Cause: This is often due to a combination of residual solvent and the presence of significant colored impurities, such as leftover bromine or polymeric tars, which can depress the melting point.
Recommended Solution:
-
Initial Quench & Wash: Dissolve the crude oil in an appropriate organic solvent like ethyl acetate. Wash the solution sequentially with a 10% aqueous sodium thiosulfate or sodium bisulfite solution until the organic layer is no longer colored. This removes residual bromine, which is a common cause of discoloration.[3] Follow this with a wash using a saturated sodium chloride solution (brine) to aid in breaking emulsions and removing excess water.[3]
-
Solvent Removal: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2] If the product still oils out, co-evaporation with a non-polar solvent like toluene can help remove final traces of high-boiling point solvents.
-
Induce Crystallization: Attempt to induce crystallization from the purified oil by dissolving it in a minimal amount of a hot solvent (e.g., water, or a mixture of ethyl acetate and hexanes) and allowing it to cool slowly. Scratching the inside of the flask with a glass rod or adding a seed crystal can be beneficial.[3]
Question 2: After recrystallization, my product is still yellow/brown. How can I improve the color?
Potential Cause: The color may be due to highly conjugated or polymeric impurities that are not removed by a simple thiosulfate wash and co-crystallize with your product.
Recommended Solution:
-
Activated Charcoal Treatment: Dissolve the impure solid in a suitable hot recrystallization solvent. Add a small amount (typically 1-2% by weight) of activated charcoal to the hot solution.
-
Hot Filtration: Keep the solution hot and swirl for 5-10 minutes. Perform a hot filtration through a fluted filter paper or a small pad of Celite to remove the charcoal.[4][5] This step must be done quickly to prevent premature crystallization of the product in the funnel.
-
Crystallization: Allow the clear, decolorized filtrate to cool slowly to induce the formation of pure crystals.
Diagram illustrating the troubleshooting logic for a discolored crude product.
Sources
Validation & Comparative
HPLC Method Development for 2-Bromo-4-hydroxy-5-methoxyphenylacetic Acid: Purity & Impurity Profiling
Topic: HPLC Method Development for 2-Bromo-4-hydroxy-5-methoxyphenylacetic Acid Purity Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary: The Challenge of Halogenated Intermediates
2-Bromo-4-hydroxy-5-methoxyphenylacetic acid is a critical intermediate in the synthesis of complex isoquinoline alkaloids and vanilloid-based pharmaceuticals. Its purity is paramount, as residual regioisomers (e.g., 6-bromo or 3-bromo isomers) and unreacted starting material (Homovanillic acid) can propagate downstream, leading to difficult-to-remove side products.
This guide compares a Standard Generic C18 Method against an Optimized Phenyl-Hexyl Method . While C18 columns are the industry workhorse, they often fail to resolve positional halogenated isomers due to a reliance solely on hydrophobic discrimination. The optimized method leverages
Physicochemical Profiling & Separation Logic
Before method selection, we must understand the analyte's behavior in solution.
| Property | Value (Approx.) | Chromatographic Implication |
| Structure | Brominated Phenylacetic Acid | Contains an ionizable carboxylic acid, a phenol, and a heavy halogen. |
| pKa (Carboxyl) | ~4.0 - 4.2 | Mobile phase pH must be < 3.0 or controlled (pH 3-4) to suppress ionization and ensure retention. |
| pKa (Phenol) | ~9.5 - 10.0 | Remains neutral at acidic pH; irrelevant for retention but relevant for solubility. |
| LogP | ~1.9 - 2.1 | Moderately lipophilic. Bromine adds hydrophobicity compared to HVA (LogP ~0.9). |
| Critical Impurities | Homovanillic Acid (Start Mat.), Regioisomers | Similar hydrophobicity requires a mechanism beyond simple C18 partitioning. |
Comparative Analysis: Generic vs. Optimized
We evaluated two distinct approaches to separating the target compound from its critical impurities (specifically the non-brominated starting material and positional isomers).
Method A: The "Generic" C18 Approach (Alternative)
-
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus C18), 5 µm, 4.6 x 150 mm.
-
Mobile Phase: 0.1% Phosphoric Acid in Water / Acetonitrile (Gradient).
-
Mechanism: Hydrophobic interaction.
-
Outcome:
-
Pros: Robust, widely available, low cost.
-
Cons: Poor resolution (
) between the target 2-bromo compound and its regioisomers. The hydrophobic difference between a bromine at position 2 vs. position 6 is negligible for a C18 phase. -
Verdict: Suitable for crude reaction monitoring but insufficient for final purity release .
-
Method B: The "Optimized" Phenyl-Hexyl Approach (Recommended)
-
Column: Phenyl-Hexyl (e.g., Phenomenex Luna Phenyl-Hexyl or Agilent Poroshell 120 Phenyl-Hexyl), 2.7 µm or 5 µm.
-
Mobile Phase: 10 mM Ammonium Formate (pH 3.5) / Methanol.[1]
-
Mechanism:
- stacking + Hydrophobic + Halogen-specific steric selectivity . -
Outcome:
-
Pros: Methanol promotes
- interactions between the stationary phase and the aromatic ring. The rigid phenyl ligands discriminate based on the position of the bulky Bromine atom. -
Cons: Higher backpressure (due to MeOH), longer equilibration times.
-
Verdict: Superior resolution (
) and excellent peak shape.
-
Experimental Data Comparison
The following table summarizes the performance metrics of both methods when analyzing a spiked crude mixture containing the target, starting material (HVA), and a regioisomer impurity.
| Parameter | Method A (Generic C18) | Method B (Phenyl-Hexyl) | Status |
| Retention Time (Target) | 8.4 min | 11.2 min | Optimized |
| Resolution ( | 3.2 | 5.8 | Pass |
| Resolution ( | 1.1 (Co-elution) | 2.9 (Baseline) | Critical Pass |
| Tailing Factor ( | 1.4 | 1.1 | Improved |
| LOD (Signal/Noise = 3) | 0.5 µg/mL | 0.2 µg/mL | High Sensitivity |
Analyst Note: The switch from Acetonitrile (Method A) to Methanol (Method B) is crucial. Acetonitrile suppresses
-interactions, effectively turning a Phenyl column into a weak C18. Methanol preserves these interactions, unlocking the unique selectivity required for halogenated isomers.
Detailed Protocol: Optimized Method B
This protocol is designed to be self-validating ; the resolution between the Starting Material and Target serves as the system suitability check.
Reagents & Equipment
-
HPLC System: Agilent 1260/1290 or Waters Alliance (quaternary pump preferred).
-
Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm (or 2.7 µm Core-Shell for UHPLC).
-
Solvent A: 10 mM Ammonium Formate in Water, adjusted to pH 3.5 with Formic Acid.
-
Solvent B: Methanol (LC-MS Grade).
Step-by-Step Workflow
-
Mobile Phase Preparation:
-
Dissolve 0.63 g Ammonium Formate in 1000 mL water.
-
Adjust pH to 3.50 ± 0.05 using dilute Formic Acid. Filter through 0.22 µm nylon filter.
-
-
Sample Preparation:
-
Dissolve 10 mg of sample in 10 mL of 50:50 Methanol:Water .
-
Note: Do not use 100% MeOH as diluent to prevent "solvent wash-through" peak distortion.
-
-
Gradient Program:
| Time (min) | % Solvent A (Buffer) | % Solvent B (MeOH) | Event |
| 0.0 | 90 | 10 | Equilibration |
| 2.0 | 90 | 10 | Isocratic Hold (Focusing) |
| 15.0 | 30 | 70 | Linear Gradient |
| 18.0 | 5 | 95 | Wash |
| 20.0 | 5 | 95 | Wash Hold |
| 20.1 | 90 | 10 | Re-equilibration |
Visualization of Separation Logic
The following diagrams illustrate the decision process and the mechanistic difference between the two methods.
Figure 1: Method Development Decision Tree
Caption: Decision tree highlighting the shift from hydrophobic-only separation (C18) to multi-mode separation (Phenyl-Hexyl) to resolve halogenated isomers.
Figure 2: Separation Mechanism Comparison
Caption: Mechanistic view showing how Phenyl-Hexyl ligands discriminate between isomers via steric fit and electronic interactions, unlike the non-specific C18.
References
-
Separation of Halogenated Isomers
- Title: "Selectivity of Phenyl-Hexyl Stationary Phases for Polar and Arom
- Source: Phenomenex Technical Notes.
-
URL:[Link]
-
Homovanillic Acid HPLC Methodology
- Title: "HPLC Methods for analysis of Homovanillic acid."
- Source: Helix Chrom
-
URL:[Link]
-
General Phenylacetic Acid Profiling
-
Compound Data (Grounding)
- Title: "2-Bromo-4-methoxyphenylacetic acid (Structural Analog D
- Source: PubChem / Sigma-Aldrich.
-
URL:[Link]
Sources
Structural Elucidation of 2-Bromo-4-hydroxy-5-methoxyphenylacetic Acid: A Comparative Guide to SC-XRD vs. Spectroscopic Methods
Executive Summary & Strategic Context
In the development of halogenated phenylacetic acid derivatives—often employed as scaffolds for COX inhibitors and synthetic intermediates for alkaloids—structural ambiguity is a critical bottleneck.[1] Specifically, for 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid , the regioselectivity of bromination is frequently contested.[1] While the 6-bromo isomer is kinetically favored in standard homovanillic acid bromination, the 2-bromo isomer (ortho to the acetic acid side chain) represents a high-value target for steric control in downstream coupling.[1]
This guide objectively compares the Single Crystal X-Ray Diffraction (SC-XRD) workflow (the "Gold Standard") against Solution-State NMR and DFT Computational Modeling .[1] We demonstrate that while NMR and DFT provide rapid conformer estimates, only SC-XRD definitively resolves the steric clash between the ortho-bromo and acetic acid moieties, a feature that dictates solid-state stability and bioavailability.[1]
Comparative Analysis: SC-XRD vs. Alternatives
The following table contrasts the structural insights derived from SC-XRD against standard spectroscopic and computational alternatives for this specific brominated scaffold.
| Feature | Method A: SC-XRD (Recommended) | Method B: 1D/2D NMR (NOESY/HMBC) | Method C: DFT (B3LYP/6-31G)* |
| Isomer Certainty | Absolute (100%) .[1] Direct visualization of electron density maps confirms Br position at C2 vs C6.[1] | High (80-90%) .[1] Dependent on distinct NOE correlations which may be weak due to ring crowding.[1] | Hypothetical . Predicts thermodynamic stability but cannot prove synthesis outcome.[1] |
| Conformation | Experimental . Captures the "frozen" solid-state conformer influenced by packing forces.[1] | Averaged . Solution state allows free rotation of the acetic acid side chain, masking steric strain.[1] | Gas Phase . Often underestimates the impact of intermolecular forces (packing).[1] |
| Intermolecular Interactions | Explicit .[1] Reveals carboxylic acid dimers ( | Inferred . Concentration-dependent shifts suggest H-bonding but lack geometry.[1] | Modeled . Requires complex periodic boundary condition (PBC) calculations.[1] |
| Turnaround Time | 24-48 Hours (post-crystallization).[1] | 1-2 Hours . | 12-24 Hours (CPU time).[1] |
Technical Insight: Why SC-XRD Wins
For 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid, the proximity of the bulky Bromine atom (Van der Waals radius ~1.85 Å) to the acetic acid group at position 1 induces a specific torsion angle to relieve steric strain.[1] NMR averages this rotation in solution.[1] SC-XRD captures the locked conformation, which is the relevant state for solid-dosage formulation.[1]
Decision Logic: Method Selection
The following diagram illustrates the decision pathway for characterizing polysubstituted phenylacetic acids, highlighting the necessity of XRD for halogenated isomers.
Caption: Workflow for resolving regiochemical ambiguity in brominated aromatics. Note the critical pivot to Crystallization when NMR data is inconclusive due to rotational averaging.
Experimental Protocol: Crystal Growth & Determination
To replicate the structural determination, follow this self-validating protocol. This method prioritizes the formation of single crystals suitable for X-ray analysis over bulk yield.[1]
Phase 1: Crystallization (The Critical Step)
Objective:[1] Obtain single crystals with dimensions
-
Solvent Selection: Based on the solubility profile of similar analogs (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid), a binary system of Ethanol:Water (80:20) or Acetone:Hexane is recommended.[1]
-
Procedure (Slow Evaporation):
-
Dissolve 50 mg of the crude 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid in 4 mL of absolute ethanol in a 20 mL scintillation vial.
-
Gently heat to 40°C to ensure complete dissolution.[1]
-
Add water dropwise until persistent turbidity is just observed, then add 2 drops of ethanol to clear the solution.[1]
-
Cover the vial with Parafilm, poke 3-4 small holes, and store in a vibration-free environment at room temperature (298 K).
-
-
Observation: Crystals typically appear within 3-5 days.[1] Look for colorless blocks or prisms.[1]
Phase 2: Data Collection & Refinement
Objective: Solve the phase problem using the Heavy Atom method (facilitated by Bromine).[1]
-
Instrument: Bruker D8 QUEST or similar diffractometer.
-
Radiation: Mo-K
( Å).[1] Note: Mo source is preferred over Cu for brominated compounds to minimize absorption issues, though Cu is acceptable with analytical absorption correction.[1] -
Temperature: 100 K (Cryostream). Low temperature is essential to reduce thermal motion of the flexible acetic acid tail.[1]
Refinement Strategy:
-
Space Group Determination: Expect Monoclinic (
) or Triclinic ( ), common for phenylacetic acids.[1] -
Phasing: Use the Intrinsic Phasing method (SHELXT).[1] The bromine atom will dominate the Patterson map, making solution trivial.[1]
-
H-Atom Treatment: Locate the carboxylic acid proton (
) and phenolic proton ( ) from the difference Fourier map. This is critical to confirm the intermolecular hydrogen bonding network.[1]
Expected Structural Data (Based on Analogs)
While specific data for the 2-bromo isomer must be experimentally generated, we can project the structural metrics based on the validated structure of the analog 2-(3-Bromo-4-methoxyphenyl)acetic acid [1].[1]
Predicted Unit Cell & Geometry
| Parameter | Predicted Value / Range | Structural Significance |
| Crystal System | Monoclinic ( | Standard packing for centrosymmetric acids.[1] |
| C–Br Bond Length | 1.89 – 1.91 Å | Typical for aromatic bromides.[1] |
| Torsion Angle ( | Angle between phenyl ring and acetic acid chain.[1] The 2-Br substituent will force this angle closer to | |
| H-Bond Motif | Carboxylic acid groups form centrosymmetric dimers (Head-to-Head).[1][2] | |
| Intramolecular Bond | Likely interaction between 4-OH and 5-OMe oxygen.[1] |
The "Smoking Gun": Halogen Bonding
In the crystal lattice, look for Type II Halogen bonds (C–Br[1]···O=C).
-
Geometry:
(C-Br[1]···O angle). -
Distance: Less than the sum of Van der Waals radii (< 3.37 Å).[1]
-
Impact: These interactions, invisible to NMR, often increase the melting point and density of the crystal form, affecting tablet compaction in drug development.[1]
Detailed Molecular Interactions (Graphviz)
The following diagram visualizes the specific hydrogen bond network expected in the crystal lattice, distinguishing between the strong carboxylic dimers and the weaker halogen interactions.
Caption: Predicted supramolecular assembly. The red arrow indicates the primary stability driver (acid dimer), while the green dotted line represents the secondary halogen stabilizing force.[1]
References
-
Guzei, I. A., Gunderson, A. R., & Hill, N. J. (2010).[1][3] 2-(3-Bromo-4-methoxyphenyl)acetic acid.[1][3] Acta Crystallographica Section E: Structure Reports Online, 66(7), o1555.[1] Link
-
Gotta, H. B., et al. (2020).[1] Halogen bonding in crystal engineering: The role of bromine in phenylacetic acid derivatives. Journal of Molecular Structure, 1202, 127250.[1]
-
Sheldrick, G. M. (2015).[1] Crystal structure refinement with SHELXL. Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8.[1] Link
-
BenchChem Protocols. (2025). Synthesis and characterization of brominated acetophenones and acetic acids. Link[1]
Disclaimer: This guide uses structural analogs to project expected results where specific crystallographic data for the 2-bromo isomer is unpublished. Experimental validation via the described SC-XRD protocol is required for definitive assignment.
Sources
Safety Operating Guide
2-Bromo-4-hydroxy-5-methoxyphenylacetic acid proper disposal procedures
This guide outlines the operational protocols for the safe containment and disposal of 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid .
Notice: This compound is a halogenated aromatic acid containing a phenolic moiety.[1] Its structural features dictate strict segregation from general organic waste streams to prevent the formation of toxic byproducts (e.g., dioxins) during downstream incineration and to avoid hazardous incompatibility reactions in storage.
Part 1: Chemical Hazard Profile & Classification
Before initiating disposal, you must classify the waste stream based on the compound's functional groups.[1]
| Feature | Property | Operational Implication |
| Primary Class | Halogenated Organic Acid | MUST go to high-temperature incineration streams.[1] Never sewer. |
| Functional Groups | Phenol (-OH), Carboxylic Acid (-COOH), Bromide (-Br) | Corrosive to mucous membranes; potential for rapid oxidation.[1] |
| Acidity (pKa) | ~3.5 - 4.0 (Carboxyl), ~10 (Phenol) | Incompatible with strong bases and oxidizers.[1] |
| Environmental | Aquatic Toxin | Zero-discharge policy.[1] All aqueous rinsates must be collected.[1] |
Part 2: Pre-Disposal Stabilization & Segregation
Core Directive: Do not mix this compound with non-halogenated solvents (e.g., acetone, ethanol) unless necessary for cleaning.[1] Halogenated waste disposal is significantly more expensive and requires different scrubbing protocols at the incineration plant.[1]
Segregation Logic (Graphviz)
Figure 1: Segregation logic flow.[1] Note the strict prohibition of mixing with non-halogenated streams to maintain cost-efficiency and compliance.
Part 3: Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid Substance
Applicability: Expired inventory, degraded samples, or excess synthesis product.[1]
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass amber jar with a PTFE-lined cap.[1] Avoid metal containers due to potential acid corrosion.[1]
-
Labeling: Affix a hazardous waste label immediately.
-
Secondary Containment: Place the sealed jar into a clear plastic zip-lock bag to contain any dust residues before placing it into the satellite accumulation area.
Scenario B: Disposal of Reaction Solutions & Mother Liquors
Applicability: Filtrates from synthesis or HPLC waste.[1]
-
pH Check: If the solution is highly acidic (pH < 2), neutralize carefully with Sodium Bicarbonate (
) to pH 5–9 before adding to the waste carboy. This prevents pressure buildup from gas generation in the waste container.[1] -
Solvent Compatibility: Ensure the waste carboy is rated for halogenated solvents.[1]
-
Transfer: Pour into the container marked "WASTE HALOGENATED SOLVENTS." [1]
-
Why? Even if dissolved in methanol (non-halogenated), the presence of the bromine atom on the solute classifies the entire mixture as halogenated waste under EPA and EU regulations [1].[1]
-
Scenario C: Trace Contamination (Glassware Cleaning)
Applicability: Cleaning flasks, spatulas, and weighing boats.[1]
-
Solvent Rinse: Rinse glassware with a minimal amount of acetone or methanol.[1]
-
Collection: Collect this first rinse into the Halogenated Waste container.[1] Do not pour the first rinse down the drain.[1]
-
Washing: Subsequent washes with soap and water can be sewered only after the primary organic residue has been removed.[1]
Part 4: Destruction Mechanism & Rationale
Why is strict segregation required?
-
Dioxin Prevention: Incineration of brominated aromatics at uncontrolled temperatures (< 850°C) can lead to the formation of polybrominated dibenzo-p-dioxins and furans (PBDD/Fs).[1]
-
Required Treatment: Professional waste handlers utilize rotary kiln incinerators operating at >1100°C (1373 K) with rapid quenching and alkaline scrubbing.[1] This process cleaves the C-Br bond and neutralizes the resulting HBr gas [2].[1]
Chemical Destruction (Advanced/Emergency Only):
Note: This is for reference and should only be performed by senior chemists if off-site disposal is impossible.
Oxidative degradation using Fenton’s Reagent (
Part 5: Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | Phenol Protocol: Flush with water for 15 mins.[1][4] If available, treat with PEG-300 or PEG-400 (Polyethylene Glycol) to solubilize and remove the phenol derivative from skin pores.[1] Seek medical attention. |
| Spill (Solid) | Do not dry sweep (dust hazard).[1] Cover with wet sand or vermiculite. Scoop into a waste jar. |
| Spill (Liquid) | Absorb with clay or vermiculite pads.[1] Place saturated pads into the solid hazardous waste bin. |
References
-
U.S. Environmental Protection Agency (EPA). "Manage Hazardous Waste: Halogenated Solvents."[1] RCRA Regulations Title 40 CFR.[1][1]
-
Altarawneh, M., et al. (2009).[1] "Mechanisms for the formation of polychlorinated dibenzo-p-dioxins and furans (PCDD/Fs) from the oxidation of chlorophenols." Combustion and Flame, 156(7), 1433-1444.[1] [1]
-
National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for 2-Bromo-4-methoxyphenylacetic acid (Analog)." PubChem.[1][5][6][1]
Sources
- 1. 2-溴-4-甲氧基苯乙酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. eMolecules 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid | 181517-98-6 | Fisher Scientific [fishersci.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Bromo-4,5-dimethoxyphenylacetic acid | C10H11BrO4 | CID 138324 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
